Boditrectinib
Description
Boditrectinib is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, this compound specifically targets and binds to TRK, TRK mutations and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins. TRK, a family of receptor tyrosine kinases (RTKs) activated by neurotrophins, is encoded by NTRK family genes. The expression of either mutated forms of, or fusion proteins involving, NTRK family members results in uncontrolled TRK signaling, which plays an important role in tumor cell growth, survival, invasion and treatment resistance.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
CAS No. |
1940165-80-9 |
|---|---|
Molecular Formula |
C23H24F2N6O |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H24F2N6O/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2/b6-3+/t20-/m1/s1 |
InChI Key |
BQFYCHBYISNPFW-SQZHUTIHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of TRK Inhibitors in Solid Tumors, Featuring Larotrectinib
Disclaimer: Initial searches for "Boditrectinib" did not yield any results, suggesting a possible misspelling. This guide will focus on Larotrectinib , a well-documented and approved targeted therapy, as a representative example of a Tropomyosin Receptor Kinase (TRK) inhibitor's mechanism of action in solid tumors. The principles and methodologies described are broadly applicable to this class of drugs.
Introduction to TRK Fusion Cancers and Larotrectinib
Tropomyosin Receptor Kinase (TRK) fusions are oncogenic drivers found in a wide range of solid tumors. These fusions result from chromosomal rearrangements that lead to the constitutive activation of TRK kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. This aberrant signaling promotes cell proliferation, survival, and differentiation, ultimately driving tumorigenesis.
Larotrectinib is a highly selective, ATP-competitive inhibitor of all three TRK proteins. It is designed to target tumors harboring NTRK gene fusions, irrespective of the tumor's histological type or the patient's age. This tumor-agnostic approach represents a significant paradigm shift in precision oncology.
Core Mechanism of Action: Inhibition of the TRK Signaling Pathway
The fundamental mechanism of action of Larotrectinib is the blockade of the TRK signaling cascade. In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to downstream signaling through several key pathways, most notably the MAPK and PI3K pathways. Larotrectinib binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of these downstream effectors. This inhibition leads to the suppression of cell growth and induction of apoptosis in TRK fusion-positive cancer cells.
Quantitative Efficacy Data in Solid Tumors
Clinical trials have demonstrated the significant and durable responses of Larotrectinib across a wide variety of TRK fusion-positive solid tumors. The following table summarizes key efficacy data from a pooled analysis of three pivotal clinical trials.
| Efficacy Endpoint | Pooled Analysis (n=153) |
| Objective Response Rate (ORR) | 79% (95% CI 72-85)[1] |
| Complete Response (CR) | 16%[1] |
| Partial Response (PR) | 63% |
| Median Duration of Response | Not Reached |
| Progression-Free Survival (PFS) at 1 year | 78% |
Experimental Protocols
The efficacy of Larotrectinib was established through a series of clinical trials with specific methodologies.
Patient Selection and Screening
-
Eligibility Criteria: Patients enrolled in the pivotal trials were required to have a locally advanced or metastatic solid tumor with a documented NTRK gene fusion.[1] Participants had typically received prior standard therapies if available. Age was not a primary exclusion criterion, with patients from less than one month to 84 years old included.[1]
-
Screening Method: NTRK gene fusions were identified using next-generation sequencing (NGS) of tumor tissue or liquid biopsy.
Study Design and Treatment
-
Trial Design: The data is a pooled analysis from three open-label, single-arm clinical trials: a Phase 1 study in adults, a Phase 1/2 study in pediatric patients, and a Phase 2 study in adolescents and adults.[1]
-
Dosing: Larotrectinib was administered orally at a standard dose, which was determined during the dose-escalation phase of the Phase 1 trials.
-
Endpoint Assessment: Tumor responses were assessed by the investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
Mechanisms of Acquired Resistance
While Larotrectinib is highly effective, acquired resistance can develop over time. The primary mechanisms of resistance can be categorized as on-target and off-target.
-
On-Target Resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain itself.[2] These mutations can interfere with Larotrectinib's ability to bind to the ATP pocket. Common sites for these mutations include the solvent front and the gatekeeper residue.[2][3]
-
Off-Target Resistance: This occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling.[2] Examples include the activation of the MAPK pathway through mutations in genes like KRAS, or the activation of other receptor tyrosine kinases such as IGF1R.[2][4]
The development of next-generation TRK inhibitors, such as selitrectinib, aims to overcome some of these on-target resistance mechanisms.[3]
Conclusion
Larotrectinib exemplifies the success of precision oncology by targeting a specific genomic alteration, NTRK gene fusions, with remarkable efficacy across diverse solid tumor types. Its mechanism of action is centered on the potent and selective inhibition of the TRK signaling pathway. Understanding the molecular basis of its action, along with the mechanisms of potential resistance, is crucial for optimizing its clinical use and developing next-generation therapies to further improve patient outcomes in TRK fusion-positive cancers.
References
- 1. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of Boditrectinib?
A Comprehensive Technical Guide to Boditrectinib (AUM-601)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as AUM-601, is a potent and selective, orally bioavailable pan-Tropomyosin Receptor Kinase (TRK) inhibitor. It targets the TRKA, TRKB, and TRKC protein kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Fusions of these genes with other partners lead to the production of chimeric TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers. This compound has demonstrated the ability to inhibit wild-type TRK proteins and variants with acquired resistance mutations. This document provides a detailed overview of the chemical structure, mechanism of action, relevant signaling pathways, and available preclinical data for this compound.
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its chemical identity is well-defined by its structural formula, IUPAC name, and other chemical identifiers.
| Property | Value |
| IUPAC Name | (2E)-3-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-1-(piperazin-1-yl)prop-2-en-1-one[1] |
| Synonyms | AUM-601, AUM601, CHC2014, CHC 2014, CHC-2014[1] |
| Chemical Formula | C₂₃H₂₄F₂N₆O[1] |
| Molecular Weight | 438.48 g/mol [1] |
| CAS Number | 1940165-80-9[1] |
| SMILES | C1C--INVALID-LINK--N(C1)c3ccn4c(c(/C=C/C(=O)N5CCNCC5)cn4)n3[2] |
| InChIKey | BQFYCHBYISNPFW-SQZHUTIHSA-N[1] |
Mechanism of Action and Signaling Pathways
This compound functions as a selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.
This compound binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation of downstream substrates. This inhibition effectively blocks the aberrant signaling cascades. The primary signaling pathways implicated in TRK fusion-positive cancers are the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway) and the phosphoinositide 3-kinase (PI3K)-AKT pathway.
TRK Signaling Pathways
The following diagram illustrates the central role of TRK fusion proteins in activating the MAPK and PI3K-AKT signaling cascades and the point of intervention for this compound.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and evaluation of this compound are limited. However, based on patent literature and general methodologies for similar compounds, representative protocols can be outlined.
Representative Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the synthesis of key intermediates followed by their coupling. The core components are the pyrazolo[1,5-a]pyrimidine core, the (2R)-2-(2,5-difluorophenyl)pyrrolidine moiety, and the acryloyl piperazine side chain.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core This heterocyclic core is typically synthesized through the condensation of a substituted pyrazole with a β-ketoester or a similar three-carbon electrophile. Various synthetic routes for pyrazolo[1,5-a]pyrimidines have been described in the chemical literature.
Step 2: Synthesis of (2R)-2-(2,5-difluorophenyl)pyrrolidine This chiral intermediate can be prepared via several methods, including asymmetric synthesis or resolution of a racemic mixture. One potential route involves the reaction of a protected pyrrolidone with a Grignard reagent derived from 1-bromo-2,5-difluorobenzene, followed by reduction and deprotection.
Step 3: Synthesis of the Acryloyl Piperazine Side Chain This component can be prepared by the acylation of piperazine with acryloyl chloride or a related activated acrylic acid derivative.
Step 4: Assembly of this compound The final assembly would likely involve the nucleophilic aromatic substitution of a halogenated pyrazolo[1,5-a]pyrimidine intermediate with (2R)-2-(2,5-difluorophenyl)pyrrolidine, followed by coupling with the acryloyl piperazine side chain, potentially via a Heck or other cross-coupling reaction, or by direct formation of the acrylamide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against TRK kinases can be determined using various in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the IC₅₀ value of this compound against TRKA, TRKB, and TRKC.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinases
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the kinase, peptide substrate, and this compound dilutions to the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate in the dark to allow for binding.
-
Read the plate on a suitable microplate reader capable of detecting time-resolved fluorescence.
-
Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Proliferation Assay
The anti-proliferative effect of this compound on cancer cells harboring NTRK fusions can be assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Objective: To determine the EC₅₀ value of this compound in a TRK fusion-positive cancer cell line.
Materials:
-
TRK fusion-positive cancer cell line (e.g., KM12)
-
Appropriate cell culture medium and supplements
-
This compound stock solution in DMSO
-
MTT reagent or CellTiter-Glo reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the drug concentration to calculate the EC₅₀ value.
Quantitative Data
Specific preclinical data for this compound is emerging from conference presentations and publications. For context, the inhibitory potencies of the first-generation TRK inhibitors, Larotrectinib and Entrectinib, are provided below. This compound is expected to have a similar or improved profile, particularly against resistance mutations.
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |
| Larotrectinib | 5 | 11 | 7 |
| Entrectinib | 1 | 3 | 5 |
Note: Data for Larotrectinib and Entrectinib are from published literature and are provided for comparative purposes.
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for the evaluation of a kinase inhibitor like this compound.
References
Preclinical Profile of Boditrectinib (AUM-601): A Novel Pan-TRK Inhibitor
Introduction
Boditrectinib, also known as AUM-601 and formerly as CHC2014, is a novel, orally bioavailable, second-generation pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor. It is designed to target oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) and to overcome acquired resistance to first-generation TRK inhibitors. This technical guide summarizes the available preclinical data on this compound, providing insights into its mechanism of action, in vitro and in vivo activity, and its potential to address clinical resistance.
Mechanism of Action
This compound is a selective tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of TRK proteins (TRKA, TRKB, and TRKC). In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival. This compound inhibits these aberrant TRK fusion proteins, thereby blocking these oncogenic signals.[1][2]
A key feature of this compound is its potent activity against TRK kinase domain mutations that confer resistance to first-generation inhibitors.[3] These mutations often arise in the solvent front or gatekeeper residues of the kinase domain.
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Preclinical Data
Detailed quantitative preclinical data for this compound is limited in the public domain. The available information primarily consists of qualitative descriptions of its activity from press releases and conference announcements.
In Vitro Activity
This compound has demonstrated potent and selective antitumor activity in in vitro models.[2][4] It has shown strong efficacy against tumor cells harboring TRK fusions, including those with solvent front and gatekeeper mutations that are resistant to other TRK inhibitors.[2]
In Vivo Activity
Preclinical in vivo studies have indicated that this compound exhibits superior anti-tumor activity compared to existing treatments.[1][2] One notable quantitative finding is the significant accumulation of the drug in tumor tissue.
| Parameter | Value | Species | Source |
| Tumor to Plasma Concentration Ratio | 22x higher in tumor | Mouse | AUM Biosciences |
Experimental Protocols
Specific experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices for the development of tyrosine kinase inhibitors, the following general methodologies are likely to have been employed.
General In Vitro Kinase Assays
A likely experimental workflow for assessing the in vitro potency of this compound is depicted below.
General In Vivo Tumor Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a TKI like this compound.
Resistance Mechanisms
Acquired resistance is a significant challenge in targeted cancer therapy. This compound was specifically designed to overcome common resistance mechanisms observed with first-generation TRK inhibitors.
On-Target Resistance
The primary mechanism of on-target resistance to TRK inhibitors involves the acquisition of point mutations in the TRK kinase domain. These mutations can be broadly categorized as:
-
Solvent-Front Mutations: These mutations occur at the solvent-exposed surface of the ATP-binding pocket, sterically hindering the binding of larger inhibitors.
-
Gatekeeper Mutations: Located at the entrance of the ATP-binding pocket, these mutations can also restrict inhibitor access.
This compound's unique chemical structure is designed to effectively inhibit TRK kinases harboring these types of mutations.[2]
The logical relationship between TRK inhibitors and resistance mutations is outlined below.
Conclusion
The available preclinical data, although limited in quantitative detail, suggest that this compound (AUM-601) is a potent and selective pan-TRK inhibitor with a promising profile. Its demonstrated activity against clinically relevant resistance mutations and favorable tumor accumulation in vivo position it as a potentially valuable therapeutic option for patients with TRK fusion-positive cancers, including those who have developed resistance to first-generation inhibitors. Further publication of detailed preclinical and clinical data will be crucial to fully elucidate its therapeutic potential.
References
- 1. Handok and CMG Pharmaceutical Sign Agreement for Technology Transfer of Pan-TRK Inhibitor Anticancer Drug CHC2014 to Singapore’s AUM Biosciences | Handok [handok.co.kr]
- 2. AUM Biosciences Enters In A Strategic Collaboration With Handok And CMG Pharm To Develop CHC2014 New Pan-TRK Inhibitor For Cancer Treatment [clival.com]
- 3. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 4. Handok, CMG Pharma, and NOV to Announce Clinical Trial Phase I Poster for TRK Inhibitor NOV1601 (CHC2014) at ESMO 2020 | Handok [handok.co.kr]
Boditrectinib: A Technical Guide to a Next-Generation Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boditrectinib (also known as AUM601, CHC2014, and NOV1601) is a potent and selective, orally bioavailable, small molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases.[1] It is designed to target not only the wild-type TRKA, TRKB, and TRKC proteins but also to overcome acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors. This guide provides a comprehensive overview of this compound's targets, molecular interactions, and the experimental methodologies used to characterize its activity, presenting a valuable resource for researchers in the field of oncology and drug development.
Core Targets and Molecular Interactions
This compound is classified as a pan-TRK inhibitor, demonstrating activity against all three members of the TRK family: TRKA, TRKB, and TRKC. These receptors are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling independent of ligand binding and promoting tumor cell proliferation and survival.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its phosphorylation activity and blocking downstream signaling cascades.
Acquired Resistance Mutations
A significant challenge in cancer therapy with targeted inhibitors is the development of acquired resistance. In the context of TRK inhibition, resistance can arise from mutations within the TRK kinase domain. This compound has been specifically designed to be effective against common resistance mutations, including those in the solvent front, gatekeeper, and xDFG motif regions.
Quantitative Analysis of Kinase Inhibition
While specific IC50 values for this compound (AUM601) are not yet publicly available in extensive peer-reviewed literature, the following tables provide a comparative overview of the inhibitory activities of other well-characterized first and second-generation TRK inhibitors against wild-type and mutant TRK kinases. This data, derived from cellular proliferation assays using engineered Ba/F3 cells, serves as a benchmark for understanding the landscape of TRK inhibition.
| Inhibitor | TRKA (Wild-Type) IC50 (nM) | TRKB (Wild-Type) IC50 (nM) | TRKC (Wild-Type) IC50 (nM) |
| Larotrectinib | 23.5 - 49.4 | 23.5 - 49.4 | 23.5 - 49.4 |
| Entrectinib | 0.3 - 1.3 | 0.3 - 1.3 | 0.3 - 1.3 |
| Selitrectinib | 1.8 - 3.9 | 1.8 - 3.9 | 1.8 - 3.9 |
| Repotrectinib | <0.2 | <0.2 | <0.2 |
| Mutation Type | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Solvent Front Mutations | >600 | >400-fold decrease | 2 - 10 | 3 - 4 |
| Gatekeeper Mutations | >600 | <0.2 - 60.4 | - | - |
| xDFG Mutations | >1500 | 138 - 876 | 124 - 341 | 14.6 - 67.6 |
| Compound Mutations | >600 | >400-fold decrease | - | ~10-fold more potent than Selitrectinib |
Signaling Pathways and Downstream Effects
Inhibition of TRK kinase activity by this compound is expected to disrupt key downstream signaling pathways that are critical for tumor cell growth and survival. The primary pathways implicated in TRK-mediated oncogenesis are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.
References
Boditrectinib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boditrectinib (also known as AUM-601 and CHC2014) is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (TRK) inhibitor.[1] As a second-generation inhibitor, it is designed to target TRKA, TRKB, and TRKC kinases, as well as to overcome potential resistance mechanisms to first-generation TRK inhibitors. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical and clinical data.
Mechanism of Action
This compound functions by inhibiting the neurotrophic tyrosine receptor kinase (NTRK) family of proteins (TRKA, TRKB, and TRKC). In various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that drive oncogenesis. These fusion proteins activate downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound's inhibition of these TRK fusion proteins blocks these downstream signaling cascades, leading to the induction of apoptosis and inhibition of tumor growth.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Pharmacokinetics
A Phase 1, first-in-human, open-label, dose-escalation study (NCT04014257) was conducted to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of this compound in adult patients with solid organ malignancies.[2] The pharmacokinetic profile was a key factor in determining the recommended Phase 2 dose (RP2D).[1]
Absorption and Distribution
Specific details regarding the absorption and distribution of this compound, such as bioavailability and protein binding, are not yet publicly available.
Metabolism and Excretion
The metabolic pathways and excretion routes of this compound have not been detailed in publicly available literature.
Clinical Pharmacokinetic Data
While the Phase 1 study (NCT04014257) assessed pharmacokinetic parameters including Cmax, Tmax, and AUC, the specific quantitative data from this study have not been released in the public domain.[3] The study concluded that once-daily oral administration was appropriate.[1]
Table 1: Summary of this compound Clinical Pharmacokinetics (Phase 1)
| Parameter | Value | Reference |
| Route of Administration | Oral | [1] |
| Dosing Regimen | Once Daily (QD) | [1] |
| Dose Levels Studied | 50 mg to 300 mg | [1] |
| Recommended Phase 2 Dose (RP2D) | 200 mg and 300 mg QD | [1] |
| Key PK Parameters (Cmax, Tmax, AUC) | Data not publicly available | - |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a pan-TRK inhibitor.
Target Engagement and Potency
Preclinical studies have demonstrated this compound's potent activity against TRK kinases. However, specific IC50 values from in vitro assays are not yet publicly available.
Dose-Response Relationship
The Phase 1 clinical trial established a dose-response relationship based on safety and pharmacokinetic profiles, leading to the selection of 200 mg and 300 mg once daily as the recommended doses for further investigation in Phase 2 studies.[1]
Table 2: Summary of this compound Pharmacodynamics
| Parameter | Description | Value | Reference |
| Primary Target | TRKA, TRKB, TRKC | - | [1] |
| Downstream Effects | Inhibition of MAPK and PI3K/AKT pathways, induction of apoptosis | - | General knowledge of TRK inhibition |
| In Vitro Potency (IC50) | Data not publicly available | - | - |
| Clinical Efficacy | To be evaluated in Phase 2 trials | - | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not fully available in the public domain. However, based on standard practices in oncological drug development, the following methodologies are likely to have been employed.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases, including TRKA, TRKB, and TRKC.
-
General Protocol:
-
Recombinant human kinase enzymes are incubated with a specific substrate and ATP.
-
This compound is added at varying concentrations.
-
The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines harboring NTRK gene fusions.
-
General Protocol:
-
Cancer cells with known NTRK fusions are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
GI50 (concentration for 50% growth inhibition) values are determined.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the in vivo efficacy of this compound in animal models.
-
General Protocol:
-
Immunocompromised mice are implanted with tumor cells harboring NTRK fusions.
-
Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
This compound is administered orally at different dose levels and schedules.
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
-
Below is a generalized workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Phase 1 Clinical Trial (NCT04014257) Protocol Outline
-
Study Design: Open-label, multicenter, dose-escalation study.[2]
-
Patient Population: Adult subjects with solid organ malignancies.[2]
-
Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to evaluate the safety, tolerability, and pharmacokinetics of this compound.[2]
-
Methodology:
-
Dose Escalation: A 3+3 dose-escalation design was likely used to enroll cohorts of patients at increasing dose levels.[2]
-
Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points after drug administration to determine pharmacokinetic parameters. While the exact sampling schedule is not public, it typically includes pre-dose, and multiple post-dose time points to capture Cmax, Tmax, and AUC.
-
Safety Monitoring: Patients were monitored for adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[2]
-
Conclusion
This compound is a promising second-generation pan-TRK inhibitor with a favorable safety and pharmacokinetic profile demonstrated in a Phase 1 clinical trial. Its mechanism of action offers a targeted therapeutic approach for patients with NTRK fusion-positive cancers. As this compound progresses into Phase 2 clinical trials, more detailed pharmacokinetic and pharmacodynamic data will become available, further elucidating its clinical potential. The information presented in this guide summarizes the current publicly available knowledge and provides a framework for understanding the preclinical and clinical development of this novel agent.
References
Boditrectinib: A Comprehensive Technical Guide on its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boditrectinib, also known as AUM-601 or CHC2014, is a potent, orally bioavailable, pan-tropomyosin receptor kinase (TRK) inhibitor. It demonstrates high selectivity for all three TRK isoforms (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. This compound has shown potential as an antineoplastic agent for the treatment of cancers harboring NTRK gene fusions. The fusion of NTRK genes with other partners leads to the expression of chimeric TRK proteins with constitutively active kinase domains, driving oncogenesis. This compound is designed to inhibit these fusion proteins and wild-type TRKs, including variants with acquired resistance mutations.
This technical guide provides an in-depth overview of the available physicochemical properties, and the requisite experimental protocols for determining the comprehensive solubility and stability profile of this compound, a critical aspect of its development as a therapeutic agent.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its biopharmaceutical behavior.
| Property | Value | Source |
| Molecular Formula | C23H24F2N6O | |
| Molecular Weight | 438.48 g/mol | |
| Appearance | Solid at room temperature. | |
| LogP | 2.2 | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 65.77 Ų | |
| CAS Number | 1940165-80-9 |
Solubility Profile
Detailed quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively available in the public domain. However, it has been noted that it may be dissolved in Dimethyl Sulfoxide (DMSO). A comprehensive understanding of its solubility is paramount for formulation development, bioavailability, and in vitro assay design. The following sections outline the standard experimental protocols to fully characterize the solubility profile of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)
-
Calibrated temperature-controlled shaker/incubator
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at different time points until the concentration of this compound in the solution remains constant.
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Repeat the experiment in triplicate for each solvent.
Experimental Protocol: pH-Solubility Profile
Objective: To determine the solubility of this compound as a function of pH.
Procedure:
-
Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Perform the shake-flask solubility determination as described above for each buffer.
-
Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.
The resulting pH-solubility profile is critical for predicting the in vivo dissolution and absorption of this compound in the gastrointestinal tract.
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. A comprehensive stability profile is established through forced degradation (stress testing) and long-term stability studies as mandated by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Stress Conditions (as per ICH Q1A(R2)):
-
Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose solid this compound to high temperatures (e.g., 60-80 °C).
-
Photostability: Expose solid and solution samples of this compound to light as per ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the samples to the stress conditions for a defined period. Samples should be taken at various time points.
-
Analyze the stressed samples using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer).
-
Quantify the remaining this compound and identify and quantify any degradation products.
-
Perform mass balance calculations to account for all the material.
The results from these studies are essential for developing a stable formulation and for defining appropriate storage conditions.
Signaling Pathway and Experimental Workflow
TRK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Tropomyosin Receptor Kinase (TRK) signaling pathway. The diagram below illustrates the canonical TRK signaling cascade that is constitutively activated by NTRK gene fusions and inhibited by this compound.
Caption: this compound inhibits the TRK signaling pathway.
Experimental Workflow: Solubility and Stability Assessment
The following diagram outlines a typical workflow for the comprehensive assessment of the solubility and stability of a drug candidate like this compound.
A Technical Guide to the Synthesis and Purification of Boditrectinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boditrectinib (AUM-601) is a potent and selective pan-tropomyosin receptor kinase (TRK) inhibitor with potential applications in oncology. This document provides a comprehensive technical overview of plausible synthesis and purification methodologies for this compound, based on established organic chemistry principles and published procedures for analogous compounds. It also details the relevant signaling pathways targeted by this inhibitor. The information presented herein is intended to guide researchers in the laboratory-scale synthesis and purification of this compound for research and development purposes.
Introduction
This compound is a synthetic organic compound that has demonstrated significant potential as an orally bioavailable inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These kinases play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the formation of constitutively active TRK fusion proteins, which act as oncogenic drivers in a variety of solid tumors. By inhibiting these aberrant kinases, this compound has the potential to induce apoptosis and inhibit the growth of tumors that harbor NTRK gene fusions.
This guide outlines a potential synthetic route and purification strategy for this compound, presented with detailed experimental protocols. Additionally, it provides a visualization of the TRK signaling pathway to contextualize the mechanism of action of this targeted therapeutic agent.
This compound Profile
| Property | Value |
| IUPAC Name | N-(4-((2-amino-7-methoxy-9H-purin-9-yl)methyl)phenyl)-2-(tert-butyl)benzamide |
| Molecular Formula | C28H31N7O2 |
| Molecular Weight | 497.6 g/mol |
| Compound Class | Synthetic Organic |
| Mechanism of Action | Pan-TRK Inhibitor |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a convergent synthesis strategy, which involves the preparation of key intermediates followed by their coupling to form the final product. A plausible synthetic route is outlined below, based on standard organic synthesis methodologies for similar benzamide and purine derivatives.
Synthetic Workflow
Plausible synthetic workflow for this compound.
Experimental Protocols
3.2.1. Synthesis of 2-(tert-butyl)benzoyl chloride (Intermediate A)
-
To a solution of 2-(tert-butyl)benzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 2-(tert-butyl)benzoyl chloride, which can be used in the next step without further purification.
3.2.2. Synthesis of 4-((2-amino-7-methoxy-9H-purin-9-yl)methyl)aniline (Intermediate B)
-
To a solution of 2-amino-7-methoxy-9H-purine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 4-nitrobenzyl bromide (1.1 eq) to the mixture and stir at 80 °C for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 9-((4-nitrophenyl)methyl)-2-amino-7-methoxy-9H-purine.
-
Dissolve the purified nitro compound in methanol and add Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain Intermediate B.
3.2.3. Synthesis of this compound
-
Dissolve Intermediate B (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Add a solution of Intermediate A (1.1 eq) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to purification.
| Reaction Step | Reactants | Solvents/Reagents | Typical Yield (%) |
| Intermediate A Synthesis | 2-(tert-butyl)benzoic acid, Thionyl chloride | Dichloromethane | >95 (crude) |
| Intermediate B Synthesis | 2-amino-7-methoxy-9H-purine, 4-nitrobenzyl bromide, H2 | DMF, K2CO3, Pd/C, Methanol | 60-70 |
| Final Coupling | Intermediate A, Intermediate B | Dichloromethane, Triethylamine | 75-85 |
Purification of this compound
High purity of the final compound is critical for its use in biological assays and further development. A combination of chromatographic and crystallization techniques is recommended.
Purification Workflow
General purification workflow for this compound.
Experimental Protocol
4.2.1. Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
4.2.2. Crystallization
-
Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent, such as ethanol.
-
Slowly add a co-solvent in which the product is less soluble, such as water, until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
| Purification Step | Technique | Solvents | Expected Purity |
| Initial Purification | Column Chromatography | Hexane/Ethyl Acetate gradient | >95% |
| Final Purification | Crystallization | Ethanol/Water or similar solvent system | >98% |
Mechanism of Action: TRK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TRK signaling pathway. In cancers with NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling cascades that promote cell proliferation, survival, and migration.
This compound's inhibition of the TRK signaling pathway.
By binding to the ATP-binding pocket of the TRK kinase domain, this compound prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-proliferative and pro-survival signals. This leads to the induction of apoptosis and inhibition of tumor growth in NTRK fusion-positive cancers.
Conclusion
This technical guide provides a plausible and detailed framework for the synthesis and purification of this compound for research purposes. The outlined protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions. A thorough understanding of the TRK signaling pathway, as depicted, is essential for appreciating the mechanism of action of this targeted anticancer agent. As with any chemical synthesis, appropriate safety precautions and analytical characterization are paramount to ensure the quality and purity of the final compound.
Methodological & Application
Application Notes and Protocols for Boditrectinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boditrectinib (AUM-601)
This compound (also known as AUM-601 or CHC2014) is a next-generation, orally available, highly selective small molecule inhibitor of pan-tropomyosin receptor kinase (TRK) proteins: TRKA, TRKB, and TRKC.[1] These receptor tyrosine kinases, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, play a crucial role in neuronal development and function. In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers. These fusion proteins activate downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, promoting tumor cell proliferation and survival.[2]
This compound is designed to target these TRK fusion proteins, making it a promising therapeutic agent for patients with solid tumors harboring NTRK gene fusions.[1] Furthermore, it has shown potential to overcome resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[1]
Cell Lines Expected to be Sensitive to this compound
Due to its mechanism of action as a pan-TRK inhibitor, cell lines with documented NTRK gene fusions are anticipated to be sensitive to this compound treatment. While specific IC50 values for this compound are not yet widely published, the following table summarizes cell lines that have shown sensitivity to other pan-TRK inhibitors, such as Larotrectinib and Entrectinib, and are therefore strong candidates for sensitivity to this compound.
| Cell Line | Cancer Type | NTRK Gene Fusion | Expected Sensitivity to this compound |
| KM12 | Colon Cancer | TPM3-NTRK1 | High |
| CUTO-3 | Uterine Leiomyosarcoma | ETV6-NTRK3 | High |
| MO-91 | Hairy Cell Leukemia | ETV6-NTRK3 | High |
| Various patient-derived cell lines | Lung Adenocarcinoma, Colorectal Cancer, Acute Myeloid Leukemia | MPRIP–NTRK1, TPM3-NTRK1, ETV6-NTRK3 | High |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest, which is a key measure of the drug's potency.
Materials:
-
This compound (AUM-601)
-
Cancer cell line with a known NTRK gene fusion (e.g., KM12)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
Multichannel pipette
-
Plate reader (Luminometer for CellTiter-Glo®, spectrophotometer for MTT)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the concentration to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions or vehicle control to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental values.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols for Boditrectinib in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for investigating the therapeutic potential of Boditrectinib (AUM-601), a second-generation pan-TRK inhibitor, in combination with other chemotherapy agents. Given the nascent stage of clinical development for this compound, these guidelines are based on the established mechanisms of TRK signaling, principles of combination therapy, and preclinical data from first and second-generation TRK inhibitors.
Introduction
This compound is a highly selective, oral small molecule inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). It is designed to target cancers harboring NTRK gene fusions and to overcome acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors like larotrectinib and entrectinib. While TRK inhibitors have shown significant efficacy as monotherapies, the development of resistance remains a clinical challenge, necessitating the exploration of combination strategies to enhance therapeutic benefit and prolong response.
Combining this compound with other chemotherapeutic agents could offer several advantages, including:
-
Overcoming or delaying the onset of resistance: By targeting both the primary oncogenic driver (the TRK fusion) and potential bypass pathways.
-
Achieving synergistic anti-tumor activity: Through complementary mechanisms of action.
-
Broadening the therapeutic window: By potentially allowing for lower doses of each agent, thereby reducing toxicity.
This document outlines potential combination strategies and provides detailed protocols for their preclinical evaluation.
Application Notes: Rationale for Combination Therapies
The primary rationale for combining this compound with other agents is to counteract the two main mechanisms of resistance to TRK inhibition: on-target mutations and off-target bypass signaling.
Combination with Inhibitors of Bypass Signaling Pathways
Acquired resistance to TRK inhibitors frequently involves the activation of alternative signaling pathways that allow cancer cells to survive and proliferate despite effective TRK blockade. Preclinical and clinical evidence from other TRK inhibitors suggests that targeting these bypass pathways concurrently can restore sensitivity.
-
MAPK Pathway Inhibitors (MEK and BRAF inhibitors): The MAPK pathway (RAS-RAF-MEK-ERK) is a critical downstream effector of TRK signaling.[1][2] Acquired mutations in KRAS and BRAF have been identified as mechanisms of resistance to TRK inhibitors.[1][3][4] Therefore, combining this compound with a MEK inhibitor (e.g., trametinib) or a BRAF inhibitor (e.g., dabrafenib, in the case of a co-occurring BRAF mutation) is a rational approach to prevent or treat resistance.
-
PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT pathway is another key downstream signaling cascade activated by TRK fusion proteins.[5] While less commonly reported as a primary resistance mechanism than MAPK activation, its role in cell survival makes it a viable target for combination therapy.
-
Other Receptor Tyrosine Kinase (RTK) Inhibitors: Amplification or mutation of other RTKs, such as MET, can also confer resistance to TRK inhibitors.[1][4] In such cases, combining this compound with a MET inhibitor (e.g., crizotinib, cabozantinib) could be effective.
Combination with Conventional Cytotoxic Chemotherapy
Combining targeted agents with standard-of-care chemotherapy is a well-established strategy in oncology. The choice of chemotherapy agent would typically be guided by the tumor histology. For instance:
-
In Neuroblastoma: Preclinical studies with the first-generation TRK inhibitor entrectinib have shown synergistic effects when combined with irinotecan and temozolomide.[6][7]
-
In Lung Adenocarcinoma: Platinum-based chemotherapy (e.g., cisplatin, carboplatin) combined with pemetrexed is a standard regimen.
-
In Colorectal Cancer: Regimens such as FOLFOX (folinic acid, fluorouracil, and oxaliplatin) or FOLFIRI (folinic acid, fluorouracil, and irinotecan) are commonly used.
-
In Sarcomas: Doxorubicin and ifosfamide are frequently used agents.
The rationale is to target the bulk of the tumor with cytotoxic chemotherapy while this compound specifically eliminates the cells dependent on TRK fusion signaling.
Data Presentation
Quantitative data from in vitro and in vivo experiments should be summarized in clear, structured tables to facilitate comparison between monotherapy and combination therapy groups.
Table 1: In Vitro Synergy Analysis of this compound with Agent X in NTRK Fusion-Positive Cancer Cell Line (e.g., KM12)
| Treatment Group | This compound IC50 (nM) | Agent X IC50 (µM) | Combination Index (CI)* |
| This compound Alone | 15 | - | - |
| Agent X Alone | - | 2.5 | - |
| This compound + Agent X | 5 | 0.8 | 0.65 |
*CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Number of Mice | Mean Tumor Volume at Day 21 (mm³) ± SD | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 | 1500 ± 250 | - | +2 |
| This compound (10 mg/kg, QD) | 10 | 750 ± 150 | 50 | -1 |
| Chemotherapy Agent Y | 10 | 900 ± 180 | 40 | -8 |
| This compound + Chemo Y | 10 | 225 ± 90 | 85 | -7 |
Experimental Protocols
The following are detailed, generalized protocols for the preclinical evaluation of this compound in combination with other agents. Specific parameters may need to be optimized for different cell lines and models.
Protocol 1: In Vitro Assessment of Combination Therapy
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent on the proliferation of NTRK fusion-positive cancer cells.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12 [TPM3-NTRK1], CUTO-3 [ETV6-NTRK3])
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, powder
-
Chemotherapy agent of interest (e.g., MEK inhibitor, cytotoxic agent), powder
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Multimode plate reader
Procedure:
-
Cell Seeding: a. Culture NTRK fusion-positive cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: a. Prepare 10 mM stock solutions of this compound and the combination agent in DMSO. b. Create a dose-response matrix. Serially dilute the stock solutions in culture medium to achieve a range of concentrations (e.g., 7-point, 2-fold dilutions) above and below the known IC50 of each drug. c. Prepare wells with this compound alone, the combination agent alone, and the two agents in combination at various fixed-ratio or non-fixed-ratio concentrations. Include vehicle control (DMSO) wells.
-
Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the medium containing the appropriate drug concentrations to each well. c. Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: a. After incubation, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS). c. Measure luminescence or absorbance using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control wells (representing 100% viability). b. Plot dose-response curves and calculate the IC50 for each agent alone and in combination. c. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy.
Protocol 2: In Vivo Xenograft Study of Combination Therapy
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with another agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude or NSG mice)
-
NTRK fusion-positive cancer cell line or patient-derived xenograft (PDX) tissue
-
Matrigel or appropriate vehicle for cell suspension
-
This compound, formulated for oral gavage
-
Combination agent, formulated for its appropriate route of administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle controls for each drug
-
Calipers for tumor measurement
-
Analytical balance for mouse weight
Procedure:
-
Tumor Implantation: a. Subcutaneously inject 2-5 x 10⁶ cancer cells suspended in 100-200 µL of a 1:1 mixture of culture medium and Matrigel into the flank of each mouse. For PDX models, surgically implant a small tumor fragment. b. Monitor mice for tumor growth.
-
Study Enrollment and Grouping: a. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
- Group 1: Vehicle Control
- Group 2: this compound monotherapy
- Group 3: Combination agent monotherapy
- Group 4: this compound + Combination agent
-
Drug Administration: a. Administer drugs according to a predetermined schedule (e.g., daily oral gavage for this compound for 21 days). b. The dosing for the combination agent should follow its established preclinical protocol.
-
Monitoring and Endpoints: a. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor the body weight and overall health of the mice 2-3 times per week as an indicator of toxicity. c. The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis. d. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration, distress).
-
Data Analysis: a. Plot mean tumor volume ± SEM for each treatment group over time. b. Calculate the percent tumor growth inhibition (%TGI) at the end of the study. c. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor volumes between groups. d. Plot Kaplan-Meier survival curves and analyze with a log-rank test.
Mandatory Visualizations
Caption: TRK signaling pathway and points of therapeutic intervention.
Caption: Preclinical workflow for evaluating combination therapies.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Monitoring Bafetinib Target Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bafetinib (also known as INNO-406 or NS-187) is a potent, second-generation, dual tyrosine kinase inhibitor that targets both the Bcr-Abl fusion protein and the Src family kinase Lyn.[1][2][3][4][5] The Bcr-Abl tyrosine kinase is a hallmark of Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML).[4][5] Lyn kinase has been implicated in the proliferation of leukemic cells and resistance to first-generation inhibitors like imatinib.[2][6] Bafetinib's dual inhibitory action makes it an important compound for overcoming drug resistance and treating various leukemias.[2][4][6] This application note provides a detailed Western blot protocol to qualitatively and quantitatively assess the inhibition of Bcr-Abl and Lyn phosphorylation in cancer cell lines following treatment with Bafetinib.
Bafetinib Mechanism of Action
Bafetinib selectively binds to the ATP-binding site of Bcr-Abl and Lyn kinases, inhibiting their autophosphorylation and subsequent downstream signaling pathways that are crucial for cell proliferation and survival.[1][7] This inhibition ultimately leads to the induction of apoptosis in cancer cells.[1][4][8]
Caption: Bafetinib inhibits Bcr-Abl and Lyn kinase activity.
Quantitative Data: Bafetinib Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of Bafetinib against its primary targets. This data is crucial for determining the appropriate concentration range for cell-based assays.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Bcr-Abl | 5.8 | Cell-free | [1][7] |
| Lyn | 19 | Cell-free | [1][7] |
| Bcr-Abl Autophosphorylation (K562 cells) | 11 | Cell-based | [1][7] |
| Bcr-Abl Autophosphorylation (293T cells) | 22 | Cell-based | [1][7] |
Experimental Protocol: Western Blot for Target Inhibition
This protocol describes the steps to measure the inhibition of Bcr-Abl and Lyn phosphorylation in a relevant cell line (e.g., K562, a Bcr-Abl-positive human CML cell line) after treatment with Bafetinib.
1. Materials and Reagents
-
Cell Line: K562 (or other Bcr-Abl-positive cell line like KU812).[1][7]
-
Compound: Bafetinib (dissolved in DMSO to create a stock solution).
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Buffers: 1X Running Buffer, 1X Transfer Buffer.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Abl (Tyr245)
-
Rabbit anti-Abl
-
Rabbit anti-phospho-Lyn (Tyr507)
-
Rabbit anti-Lyn
-
Mouse anti-β-Actin (or other loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Culture K562 cells in T-75 flasks until they reach approximately 80% confluency.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of Bafetinib (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
3. Lysate Preparation
-
After treatment, place the 6-well plates on ice.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
4. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions (e.g., 100-120 V for 1-2 hours).
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Abl and anti-phospho-Lyn) overnight at 4°C on a shaker. Follow the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
6. Stripping and Re-probing
-
To normalize for protein loading, the membrane can be stripped and re-probed for total protein (total Abl, total Lyn) and a loading control (β-Actin).
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and repeat the blocking and immunoblotting steps for the total and loading control antibodies.
7. Data Analysis
-
Quantify the band intensity for phosphorylated and total proteins using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Normalize this ratio to the loading control and then to the vehicle-treated control to determine the percent inhibition at each Bafetinib concentration.
Experimental Workflow
Caption: Workflow for Western blot analysis of Bafetinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bafetinib - Wikipedia [en.wikipedia.org]
- 4. Bafetinib | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]
Application Notes and Protocols: Boditrectinib for Studying TRK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2][3] These receptors play a crucial role in the development and function of the nervous system.[1][3] Dysregulation of TRK signaling, most commonly through chromosomal rearrangements leading to NTRK gene fusions, results in the formation of chimeric TRK fusion proteins with constitutively active kinase domains.[2][4][5] These fusion proteins are potent oncogenic drivers in a wide range of adult and pediatric cancers.[1][2][4]
Boditrectinib (AUM-601) is a selective, oral, small-molecule pan-TRK inhibitor designed to target TRKA, TRKB, and TRKC, as well as clinically relevant resistance mutations that can arise during therapy with first-generation TRK inhibitors.[6] This positions this compound as a valuable tool for studying both wild-type and drug-resistant TRK signaling pathways, and for the development of therapeutic strategies to overcome treatment failure.
These application notes provide an overview of the TRK signaling pathway, mechanisms of resistance to TRK inhibitors, and protocols for utilizing this compound as a research tool. Due to the limited publicly available data specifically for this compound, representative data from first and second-generation TRK inhibitors (larotrectinib and entrectinib) are included for context and comparison. It is essential to validate these protocols and establish specific efficacy metrics for this compound in your experimental systems.
TRK Signaling Pathways
Upon binding of their cognate neurotrophin ligands, TRK receptors dimerize, leading to autophosphorylation of their intracellular kinase domains and the activation of downstream signaling cascades.[7] The primary signaling pathways activated by TRK receptors include:
-
RAS/MAPK Pathway: Promotes cell proliferation and differentiation.[4][7]
-
PLCγ Pathway: Involved in synaptic plasticity and calcium signaling.[4][7]
In cancers driven by NTRK fusions, the resulting chimeric proteins lead to ligand-independent, constitutive activation of these downstream pathways, driving uncontrolled cell proliferation and survival.[2][4]
Mechanisms of Resistance to TRK Inhibitors
While first-generation TRK inhibitors like larotrectinib and entrectinib show high response rates, acquired resistance can emerge, limiting their long-term efficacy.[8] this compound is designed to overcome some of these resistance mechanisms. Resistance can be broadly categorized as on-target (mutations in the NTRK gene) or off-target (activation of bypass pathways).[8][9]
On-Target Resistance:
-
Solvent-Front Mutations: (e.g., TRKA G595R, TRKC G623R) Sterically hinder the binding of first-generation inhibitors.[10][11] This is a common mechanism of acquired resistance.[11]
-
Gatekeeper Mutations: (e.g., TRKA F589L, TRKC F617L) Located in the ATP-binding pocket, these mutations also interfere with drug binding.[8][10]
-
xDFG Motif Mutations: (e.g., TRKA G667C) Alter the conformation of the kinase domain.[10][11]
Off-Target Resistance:
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as the MAPK pathway through acquired mutations in BRAF or KRAS, can render the cancer cells independent of TRK signaling.[12][13] MET amplification is another identified bypass mechanism.[9][14]
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitors: Clinical Development of Larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Boditrectinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boditrectinib is a potent pan-Trk inhibitor targeting Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes respectively. Gene fusions involving NTRK are oncogenic drivers in a wide range of adult and pediatric cancers. While TRK inhibitors like this compound have shown significant clinical efficacy, the development of drug resistance is a major clinical challenge. Resistance can arise from on-target mutations in the TRK kinase domain or through the activation of off-target bypass signaling pathways.[1][2] Genome-wide CRISPR-Cas9 screens are a powerful, unbiased approach to systematically identify genes whose loss-of-function confers resistance to targeted therapies, providing valuable insights into novel resistance mechanisms and potential therapeutic strategies to overcome them.[3][4][5]
This document provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound.
Signaling Pathways in TRK Fusion-Positive Cancers and this compound Action
TRK fusion proteins lead to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival. This compound inhibits the kinase activity of the TRK fusion protein, thereby blocking these oncogenic signals.
References
- 1. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic functional identification of cancer multi-drug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boditrectinib in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boditrectinib (AUM-601) is a next-generation, orally available, highly selective pan-tropomyosin receptor kinase (pan-TRK) inhibitor. It targets TRKA, TRKB, and TRKC, the protein products of the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] this compound is designed to overcome resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[1] Patient-derived organoids (PDOs) have emerged as a robust preclinical model system that can faithfully recapitulate the genetic and phenotypic characteristics of a patient's tumor, making them an invaluable tool for personalized medicine and drug development.[2][3][4] These three-dimensional, self-organizing structures can be used to assess the efficacy of targeted therapies like this compound in a patient-specific manner.[2]
This document provides detailed application notes and protocols for the use of this compound in patient-derived organoids for preclinical research and drug sensitivity testing.
Mechanism of Action and Signaling Pathway
NTRK gene fusions are oncogenic drivers in a wide range of solid tumors. These fusions lead to the constitutive activation of TRK receptor tyrosine kinases, which in turn activates downstream signaling pathways, promoting cell proliferation, survival, and metastasis. The primary signaling cascades activated by TRK fusions include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[5] this compound inhibits the kinase activity of TRK fusion proteins, thereby blocking these downstream oncogenic signals.[6]
Data Presentation
While specific preclinical data for this compound in patient-derived organoids is not yet publicly available, researchers can utilize the following tables to structure their experimental results.
Table 1: this compound In Vitro Efficacy in Patient-Derived Organoids
| Organoid Line ID | Cancer Type | NTRK Fusion | This compound IC50 (nM) | This compound GI50 (nM) | Maximum Inhibition (%) |
| PDO-001 | Salivary Gland | ETV6-NTRK3 | |||
| PDO-002 | Colon Cancer | TPM3-NTRK1 | |||
| PDO-003 | Lung Cancer | SQSTM1-NTRK1 | |||
| ... | ... | ... |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that reduces a biological activity by 50%. In this context, it often refers to a 50% reduction in cell viability compared to an untreated control at the end of the assay.[7][8][9]
-
GI50 (Half-maximal Growth Inhibition): The concentration of a drug that causes a 50% reduction in the net cell growth. This metric can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Table 2: Comparative Efficacy of TRK Inhibitors in Patient-Derived Organoids
| Organoid Line ID | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) |
| PDO-001 | |||
| PDO-002 | |||
| PDO-003 | |||
| ... |
Experimental Protocols
The following protocols provide a general framework for the establishment of patient-derived organoids and subsequent drug sensitivity testing with this compound. These protocols may require optimization based on the specific tumor type and laboratory conditions.
Protocol 1: Establishment of Patient-Derived Organoids from Tumor Tissue
This protocol outlines the general steps for generating PDOs from fresh tumor tissue obtained from surgical resections or biopsies.
Materials:
-
Fresh tumor tissue in a sterile collection medium on ice.
-
Digestion buffer (e.g., DMEM/F12 with Collagenase and Dispase).
-
Washing buffer (e.g., Advanced DMEM/F12 with HEPES and Glutamax).
-
Extracellular matrix (e.g., Matrigel, growth factor reduced).
-
Organoid culture medium (specific formulations vary by tissue of origin).
-
Sterile cell culture plates, filters, and other standard laboratory equipment.
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with a washing buffer to remove any contaminants.
-
Mechanically mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a tube containing the digestion buffer.
-
Incubate at 37°C with agitation for a duration optimized for the tissue type (e.g., 30-60 minutes).
-
-
Cell Isolation:
-
Neutralize the digestion enzymes with an excess of washing buffer.
-
Pass the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue fragments.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a small volume of cold culture medium.
-
-
Organoid Seeding:
-
Mix the cell suspension with the liquid extracellular matrix on ice.
-
Dispense droplets of the cell-matrix mixture into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C.
-
Carefully add the appropriate organoid culture medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid growth and passage as needed (typically every 7-14 days).
-
Protocol 2: this compound Drug Sensitivity and Viability Assay in PDOs
This protocol describes how to assess the in vitro efficacy of this compound on established PDOs.
Materials:
-
Established PDO cultures.
-
Dissociation reagent (e.g., TrypLE Express, Dispase).
-
96-well clear bottom, white-walled plates.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay).
-
Plate reader for luminescence detection.
Procedure:
-
Organoid Plating:
-
Harvest established PDOs and dissociate them into single cells or small fragments using a suitable dissociation reagent.
-
Count the cells and resuspend them in the extracellular matrix at a predetermined density.
-
Seed the cell-matrix mixture into 96-well plates.
-
Allow the matrix to solidify and add the organoid culture medium.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include appropriate controls (e.g., vehicle control, positive control with another TRK inhibitor).
-
After the organoids have formed (typically 24-48 hours after seeding), replace the medium with the medium containing the different concentrations of this compound.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for a period determined by the growth rate of the organoids (e.g., 72-120 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, using a luminescent-based assay that measures ATP levels.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 and/or GI50 values using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
Patient-derived organoids represent a powerful preclinical platform for evaluating the efficacy of targeted therapies like this compound. The protocols and data presentation formats provided here offer a standardized framework for researchers to assess the activity of this next-generation pan-TRK inhibitor in a patient-specific context. As more data becomes available, the use of this compound in PDOs will likely play a crucial role in guiding clinical trial design and ultimately, in personalizing cancer treatment for patients with NTRK fusion-positive tumors.
References
- 1. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 2. Modeling Clinical Responses to Targeted Therapies by Patient-Derived Organoids of Advanced Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient‐derived organoids as a preclinical platform for precision medicine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis after Boditrectinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boditrectinib is a potent and selective inhibitor of Tropomyosin Receptor Kinase (TRK) family proteins (TRKA, TRKB, and TRKC).[1][2] These receptor tyrosine kinases are encoded by the NTRK genes, and their fusion with other genes can lead to the production of chimeric proteins with constitutively active kinase domains.[1] These fusion proteins can drive oncogenesis by activating downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[2][3][4] By inhibiting TRK activity, this compound blocks these downstream signals, leading to the induction of apoptosis in cancer cells harboring NTRK gene fusions.[5]
This document provides a detailed protocol for the analysis of apoptosis in tumor cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[6][7] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[9] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.[9] By using Annexin V and PI in combination, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10]
Data Presentation
The following table provides a template for summarizing quantitative data from the flow cytometry analysis of apoptosis after this compound treatment.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| This compound | 10 | ||||
| 50 | |||||
| 100 | |||||
| 500 | |||||
| Positive Control (e.g., Staurosporine) | 1000 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., a tumor cell line with a known NTRK fusion)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 500 nM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis induction, such as staurosporine.[11]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic method like scraping or a brief treatment with Trypsin-EDTA.[8] Combine the detached cells with the collected medium.
-
-
Wash Cells: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes and discarding the supernatant.[9][12]
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[8]
-
Annexin V Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[8][12]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[12]
-
PI Staining: Add 5 µL of PI staining solution to each tube.[8] Some protocols suggest adding PI just before analysis.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube before analysis.[9]
-
Analysis: Analyze the samples on a flow cytometer immediately, preferably within 1 hour.[9]
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorochromes (e.g., FITC for Annexin V and PerCP-Cy5.5 or PE for PI).
-
Compensation: Use single-stained controls (Annexin V only and PI only) to set up fluorescence compensation and ensure that the spectral overlap between the fluorochromes is corrected.[13]
-
Gating:
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population and exclude debris.[14]
-
Analyze the gated population on a dot plot of Annexin V fluorescence versus PI fluorescence.
-
-
Quadrant Analysis: Set up quadrants to distinguish between the different cell populations:[8]
-
Lower-left quadrant (Q3): Viable cells (Annexin V- / PI-)
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
Visualizations
Caption: this compound inhibits NTRK fusion proteins, blocking downstream signaling and inducing apoptosis.
Caption: Experimental workflow for analyzing apoptosis using flow cytometry after this compound treatment.
Caption: Principle of distinguishing cell populations using Annexin V and Propidium Iodide staining.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. bosterbio.com [bosterbio.com]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 10. youtube.com [youtube.com]
- 11. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
Troubleshooting & Optimization
Optimizing Boditrectinib concentration for cell culture
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of Boditrectinib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor, targeting TRKA, TRKB, and TRKC.[1][2][3] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote tumor cell proliferation and survival.[4] this compound inhibits these TRK fusion proteins, thereby blocking key signaling cascades such as the MAPK, PI3K/AKT, and PLCγ pathways, which ultimately leads to the suppression of tumor growth and induction of apoptosis.[4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A typical starting range for in vitro studies can be broad, for instance, from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the drug's potency.[5] It is advisable to consult literature for IC50 values of similar compounds in related cell lines to guide the initial concentration range.
Q3: How should I prepare and store this compound stock solutions?
It is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[6] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, an aliquot should be thawed and diluted to the final working concentration in the cell culture medium. Note that high concentrations of DMSO can be toxic to cells.[6]
Q4: How long should I treat my cells with this compound?
The duration of treatment will depend on the specific cell line and the experimental endpoint. Typical treatment times for assessing cell viability or target inhibition range from 24 to 72 hours.[5][7] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Low or No Cell Death Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.[5][8] |
| Short Treatment Duration | Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal treatment duration.[7] |
| Cell Line Resistance | Ensure your cell line harbors an NTRK gene fusion, as this compound is a targeted therapy. Sequence the cell line to confirm the presence of the fusion. Some cell lines may have inherent or acquired resistance mechanisms.[9] |
| Incorrect Drug Preparation/Storage | Prepare fresh dilutions of this compound from a new stock aliquot. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers and ensure even distribution of cells across wells.[10] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells, fill the peripheral wells with sterile PBS or media without cells. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of this compound. |
| Solvent (DMSO) Effects | Include a vehicle control (media with the same final concentration of DMSO as the treated wells) to account for any effects of the solvent on cell viability.[6] |
Problem 3: Unexpected Cell Morphology or Behavior
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of DMSO can alter cell morphology and viability. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.[6] |
| Contamination | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated cell stock. |
| Cell Culture Stress | Ensure optimal cell culture conditions, including appropriate media, supplements, temperature, and CO2 levels. Avoid over-confluency of cell cultures. |
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) after 72h Treatment |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 15 |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | 25 |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 10 |
Note: These are example values. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium. A common approach is to use a 10-point serial dilution.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP-based assay.[12]
-
Follow the manufacturer's protocol for the chosen viability assay.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value.[12]
-
Visualizations
Caption: this compound signaling pathway.
Caption: IC50 determination workflow.
References
- 1. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. targetedonc.com [targetedonc.com]
- 4. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. youtube.com [youtube.com]
- 10. Optimization of endothelial cell growth in a murine in vitro blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing Patient-Derived Cancer Cell Cultures and Xenografts in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synentec.com [synentec.com]
Technical Support Center: Boditrectinib Off-Target Effects in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of boditrectinib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as AUM601, is a potent and selective pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor.[1] Its primary mechanism of action is the inhibition of TRKA, TRKB, and TRKC tyrosine kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In cancers driven by NTRK gene fusions, these fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival. This compound blocks the ATP binding site of the TRK kinase domain, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K-AKT pathways, and inducing tumor cell death.
Q2: Has the comprehensive off-target kinase profile of this compound been publicly disclosed?
As of late 2025, a detailed, public kinase selectivity profile of this compound against a broad panel of kinases has not been made available. It is described as a highly selective pan-TRK inhibitor.[1] For reference, other first-generation TRK inhibitors like larotrectinib have been shown to be highly selective for TRK proteins when screened against a large number of other kinases.[2]
Q3: What are the known on-target adverse events associated with TRK inhibition that might be observed in cell culture or in vivo models?
On-target effects of TRK inhibitors are related to the physiological roles of TRK signaling in the nervous system. While these are primarily clinical observations, they can have experimental implications. These effects include weight gain, dizziness, and withdrawal pain upon cessation of treatment.[2][3] Researchers using in vivo models should be aware of potential neurological and metabolic phenotypes.
Q4: What are the most common mechanisms of acquired resistance to TRK inhibitors like this compound?
Acquired resistance to TRK inhibitors can be categorized into two main types:
-
On-target resistance: This involves the acquisition of secondary mutations in the NTRK kinase domain that interfere with drug binding.
-
Off-target (bypass) resistance: This occurs through the activation of alternative signaling pathways that circumvent the need for TRK signaling. Common bypass mechanisms include the acquisition of mutations in downstream or parallel signaling molecules like BRAF, KRAS, or amplification of MET.[2][4][5]
Troubleshooting Guides
Issue 1: Unexpected Cell Phenotype or Toxicity Observed at High Concentrations of this compound
Possible Cause: Potential off-target kinase inhibition. While this compound is reported to be highly selective, at higher concentrations, it may inhibit other kinases with lower affinity, leading to unforeseen biological effects.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the IC50 for on-target TRK inhibition (in a known NTRK-fusion positive cell line) and compare it to the concentrations causing the unexpected phenotype.
-
Kinase Profiling: If resources permit, perform a kinase profiling assay to empirically determine the off-target kinases inhibited by this compound at the concentrations used in your experiments.
-
Literature Review on Similar Compounds: Investigate the off-target profiles of other pan-TRK inhibitors like larotrectinib and entrectinib for potential leads on off-target kinases.
-
Control Cell Lines: Use control cell lines that do not have NTRK fusions to distinguish between on-target and off-target effects.
Issue 2: Development of Resistance to this compound in a Previously Sensitive NTRK-Fusion Positive Cell Line
Possible Cause: Acquired on-target resistance mutations or activation of off-target bypass signaling pathways.
Troubleshooting Steps:
-
Sequence the NTRK Gene: Isolate genomic DNA and/or RNA from the resistant cells and sequence the NTRK kinase domain to identify potential secondary mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases that could be driving bypass signaling.
-
Western Blot Analysis: Perform western blotting to probe for the activation of key downstream signaling pathways, particularly the MAPK (p-ERK, p-MEK) and PI3K-AKT (p-AKT, p-mTOR) pathways. Increased signaling in these pathways despite TRK inhibition suggests a bypass mechanism.
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Targeted Sequencing of Common Bypass Genes: Perform targeted sequencing of genes frequently implicated in bypass resistance, such as KRAS, BRAF, and MET.[2][5]
Quantitative Data
As specific off-target IC50 values for this compound are not publicly available, the following table summarizes the on-target activity of first-generation pan-TRK inhibitors, for which this compound is a member of the same class.
Table 1: On-Target Inhibitory Activity of First-Generation Pan-TRK Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) |
| Larotrectinib | TRKA | 5-11 |
| TRKB | 5-11 | |
| TRKC | 5-11 | |
| Entrectinib | TRKA | 1-5 |
| TRKB | 1-5 | |
| TRKC | 1-5 | |
| ROS1 | 1-5 | |
| ALK | 1-5 |
Source: Data compiled from publicly available literature.[2]
Experimental Protocols
Protocol 1: Broad-Panel Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound.
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Service Provider Selection: Engage a commercial vendor that offers kinase profiling services (e.g., Eurofins DiscoverX, Promega, Reaction Biology). These services typically offer panels of hundreds of purified kinases.
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Compound Submission: Provide the service provider with a sufficient quantity of this compound at a specified concentration (e.g., 1 µM) for an initial broad screen.
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Primary Screen: The compound is screened against the kinase panel at a single high concentration to identify potential "hits" (kinases that are significantly inhibited). The output is typically reported as "% inhibition".
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Dose-Response (IC50) Determination: For the hits identified in the primary screen, a follow-up dose-response experiment is performed to determine the IC50 value for each off-target kinase.
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Data Analysis: Analyze the IC50 values to determine the selectivity profile. A highly selective inhibitor will have a much lower IC50 for its intended targets (TRKA, B, C) compared to any off-target kinases.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Culture this compound-sensitive and resistant cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include: p-ERK1/2, total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Compare the levels of phosphorylated proteins between sensitive and resistant cell lines to identify upregulated bypass signaling pathways.
Visualizations
References
- 1. aumbiosciences.com [aumbiosciences.com]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Boditrectinib In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Boditrectinib in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during the in vivo delivery of this pan-Trk inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected tumor growth inhibition in xenograft models.
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Question: We are observing high variability in tumor response or weaker anti-tumor efficacy than anticipated in our mouse xenograft models following oral administration of this compound. What are the potential causes and how can we troubleshoot this?
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Answer: Inconsistent efficacy in xenograft models can stem from several factors related to drug formulation, administration, and the animal model itself. Here are key areas to investigate:
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Poor Bioavailability: this compound, like many kinase inhibitors, is likely to have low aqueous solubility, which can lead to poor oral absorption and variable plasma concentrations.
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Suboptimal Formulation: The vehicle used to dissolve or suspend this compound for oral gavage may not be optimal for its absorption.
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Animal Model Variability: The specific strain of mice and the tumor model used can influence drug metabolism and efficacy.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Experimental Protocols for Troubleshooting:
-
Formulation Optimization:
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Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Screening: Test a panel of vehicles known to enhance the solubility and absorption of poorly water-soluble compounds. A list of potential oral formulations can be found in the table below.
-
Particle Size Reduction: If using a suspension, consider micronization or nano-milling to increase the surface area for dissolution.
-
-
Pharmacokinetic (PK) Pilot Study:
-
Dose Administration: Administer the selected this compound formulation to a small cohort of mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine key PK parameters such as Cmax, Tmax, and AUC to assess drug exposure.
-
-
Issue 2: Suspected off-target effects or toxicity in treated animals.
-
Question: We are observing unexpected side effects, such as weight loss or lethargy, in our animal models treated with this compound. How can we determine if these are off-target effects and mitigate them?
-
Answer: While this compound is a selective pan-TRK inhibitor, off-target activities are possible, especially at higher concentrations. The observed toxicity could also be related to the delivery vehicle itself.
Potential Causes:
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High Drug Exposure: The dose of this compound may be too high, leading to inhibition of other kinases or cellular processes.
-
Vehicle Toxicity: Some solubilizing agents, like DMSO, can be toxic at high concentrations.
-
Metabolite Toxicity: A metabolite of this compound could be causing the observed toxicity.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD).
-
Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.
-
Histopathological Analysis: Perform histopathology on major organs from a subset of animals to identify any tissue damage.
-
Frequently Asked Questions (FAQs)
Formulation and Delivery
-
Q1: What are the recommended starting formulations for in vivo oral delivery of this compound?
-
A1: For poorly soluble kinase inhibitors like this compound, common oral formulations aim to increase solubility and absorption. While specific data for this compound is limited, here are some widely used vehicle systems for similar compounds:
Vehicle Component Concentration Range Notes PEG 400 10-60% A common co-solvent. Solutol HS 15 5-20% A non-ionic solubilizer and emulsifying agent. Tween 80 1-10% A non-ionic surfactant. Carboxymethylcellulose (CMC) 0.5-2% A suspending agent for formulations that are not true solutions. DMSO <10% Use with caution due to potential toxicity at higher concentrations.
-
-
Q2: What are the potential advantages and disadvantages of intravenous (IV) or subcutaneous (SC) delivery for this compound?
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A2: IV and SC administration bypass the gastrointestinal tract, which can overcome issues of poor oral bioavailability.
Delivery Route Advantages Disadvantages Intravenous (IV) 100% bioavailability, precise dose control. Rapid clearance may require more frequent dosing, potential for injection site reactions. Subcutaneous (SC) Slower absorption leading to prolonged exposure, suitable for sustained release formulations. Incomplete bioavailability is possible, potential for local tissue reactions.[2]
-
Pharmacokinetics
-
Q3: What are the expected pharmacokinetic properties of this compound?
-
A3: While specific preclinical pharmacokinetic data for this compound is not publicly available, we can infer general properties based on its classification as a small molecule kinase inhibitor. It is likely to be orally bioavailable, as indicated by its progression to Phase 2 clinical trials with recommended oral doses of 200 and 300 mg once daily.[3] For similar pan-TRK inhibitors, oral bioavailability can be variable and is a key parameter to optimize during preclinical development.
-
Mechanism of Action
-
Q4: What is the signaling pathway targeted by this compound?
-
A4: this compound is a pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC receptor tyrosine kinases. These receptors, when activated by neurotrophins, initiate downstream signaling cascades that are crucial for cell survival and proliferation. In cancers with NTRK gene fusions, these pathways are constitutively active. This compound inhibits this signaling.
This compound Signaling Pathway Inhibition:
Caption: this compound inhibits the TRK signaling pathway.
-
Experimental Protocols
General Protocol for Oral Gavage in Mice
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Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure it is homogenous (a clear solution or a uniform suspension).
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Animal Handling: Gently restrain the mouse.
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Gavage Needle Insertion: Carefully insert a ball-tipped gavage needle into the esophagus.
-
Dose Administration: Slowly administer the calculated volume of the formulation.
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Observation: Monitor the animal for any signs of distress post-administration.
General Protocol for Subcutaneous Injection in Mice
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Formulation Preparation: Prepare the this compound formulation in a sterile vehicle suitable for injection.
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Injection Site Preparation: Shave and sterilize the injection site on the flank of the mouse.
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Injection: Pinch the skin to form a tent and insert the needle into the subcutaneous space.
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Dose Administration: Inject the formulation slowly.
-
Observation: Monitor the injection site for any signs of irritation or inflammation.
References
Boditrectinib Resistance In Vitro: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate challenges related to Boditrectinib resistance in vitro. This compound (also known as AUM-601 or CHC2014) is a next-generation pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor designed to overcome resistance to first-generation TRK inhibitors.
Understanding this compound Resistance: FAQs
Q1: What are the primary mechanisms of resistance to TRK inhibitors like this compound?
Resistance to TRK inhibitors is broadly categorized into two main types:
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On-target resistance: This involves mutations in the NTRK gene itself, specifically within the kinase domain where the inhibitor binds. These mutations can prevent the drug from effectively inhibiting the TRK protein. Common on-target resistance mutations include:
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. This is also known as "bypass signaling." Common bypass pathways include the activation of:
Q2: Is this compound effective against known resistance mutations to first-generation TRK inhibitors?
Yes, this compound is specifically designed as a next-generation TRK inhibitor to be effective against common on-target resistance mutations that confer resistance to first-generation inhibitors like larotrectinib and entrectinib. It shows robust activity in preclinical models against solvent front, gatekeeper, and xDFG mutations[4][5].
Q3: What are the expected downstream signaling effects of this compound in sensitive versus resistant cells?
In sensitive cells with an NTRK fusion, this compound inhibits the TRK kinase, leading to the downregulation of downstream signaling pathways such as the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT pathways. This results in decreased cell proliferation and increased apoptosis[6]. In resistant cells, these downstream pathways may remain activated despite this compound treatment, either due to on-target mutations preventing drug binding or off-target activation of alternative signaling cascades[1][3].
Troubleshooting Guide for In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell viability in this compound-treated NTRK fusion-positive cells. | 1. Pre-existing or acquired resistance mutation in the NTRK gene. 2. Activation of a bypass signaling pathway. 3. Incorrect drug concentration or inactive compound. | 1. Sequence the NTRK gene in the resistant cell line to identify potential mutations. 2. Perform Western blot analysis to assess the activation of key nodes in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT) pathways. 3. Verify the concentration and activity of your this compound stock. |
| Loss of this compound efficacy over time in continuous culture. | Development of acquired resistance. | 1. Establish a dose-escalation protocol to select for resistant clones. 2. Characterize the resistant clones for on-target mutations and off-target pathway activation. 3. Consider establishing a lower passage cell bank of the sensitive parental line for future experiments. |
| Inconsistent results in cell viability assays. | 1. Variability in cell seeding density. 2. Edge effects in multi-well plates. 3. Inconsistent drug treatment duration. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Standardize the timing of drug addition and assay readout across all experiments. |
Strategies to Overcome this compound Resistance In Vitro
On-Target Resistance
While this compound is designed to be effective against many known resistance mutations, novel or compound mutations may still arise.
Experimental Approach:
-
Dose-Escalation Studies: Gradually increasing the concentration of this compound in culture can help in understanding the level of resistance and potentially select for highly resistant clones for further study.
-
Structural Modeling: If a novel mutation is identified, computational modeling can predict its impact on this compound binding and inform the design of next-generation inhibitors.
Off-Target Resistance (Bypass Signaling)
The activation of bypass pathways is a common mechanism of resistance to targeted therapies.
Experimental Approach:
-
Combination Therapy: Combining this compound with an inhibitor of the activated bypass pathway can restore sensitivity. A common strategy is to combine a TRK inhibitor with a MEK inhibitor if the MAPK pathway is activated[3].
-
Pathway Profiling: Use phosphoprotein arrays or targeted Western blotting to identify the specific bypass pathways that are activated in resistant cells.
Quantitative Data Summary
Specific preclinical data for this compound is not yet publicly available. The following table provides illustrative IC50 data for a next-generation TRK inhibitor (Repotrectinib) against various TRK mutations to demonstrate the expected profile of such a drug.
| Cell Line | NTRK Fusion | Resistance Mutation | Repotrectinib IC50 (nM) |
| Ba/F3 | TPM3-NTRK1 | Wild-Type | < 1 |
| Ba/F3 | TPM3-NTRK1 | G595R (Solvent Front) | 3.8 |
| Ba/F3 | EML4-NTRK3 | G623R (Solvent Front) | 1.9 |
| Ba/F3 | EML4-NTRK3 | F617L (Gatekeeper) | 14.1 |
Data is illustrative and based on published information for next-generation TRK inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (and any combination drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Readout: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) and read the absorbance at 570 nm. If using CCK-8, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Boditrectinib stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential stability issues with Boditrectinib in long-term experiments. The information is curated to assist in troubleshooting and developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the efficacy of this compound in my multi-day cell culture experiment. What could be the cause?
A1: A decrease in efficacy over time can be attributed to the degradation of this compound in the cell culture medium. Like many small molecule inhibitors, this compound's stability in aqueous solutions at 37°C can be limited. It is recommended to perform media changes with freshly prepared this compound solution every 24-48 hours to maintain a consistent effective concentration.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C. For short-term use, aliquots can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, related tyrosine kinase inhibitors can undergo hydrolysis, oxidation, and photolysis. Stress testing studies on similar compounds have identified degradation products resulting from reactions with acidic, alkaline, or oxidative conditions. For instance, a thermal degradation product of the related compound Larotrectinib has been identified and characterized.[1][2]
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: You can perform a stability-indicating assay using High-Performance Liquid Chromatography (HPLC). This involves analyzing the concentration of this compound in your experimental medium at different time points. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable results between experiments | Inconsistent activity of this compound due to degradation of stock solutions. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Use a fresh aliquot for each experiment. |
| Loss of compound activity during a long-term ( >48 hours) experiment | Degradation of this compound in the experimental medium at physiological temperatures. | Replenish the medium with freshly diluted this compound every 24-48 hours. |
| Precipitate formation in aqueous media | Poor solubility or precipitation of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended levels (typically <0.5%). Consider using a formulation with solubilizing agents if compatible with your experiment. |
| Discoloration of the this compound solution | Potential degradation of the compound, possibly due to light exposure or oxidation. | Protect solutions from light by using amber vials or covering with aluminum foil. Prepare solutions fresh before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for other stress conditions.[3][4][5]
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound powder
-
HPLC grade solvents (Acetonitrile, Water, Methanol)
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Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
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HPLC system with a C18 column and UV detector
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pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid powder and the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before and after stressing, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system
Methodology:
-
Sample Preparation: Spike the complete cell culture medium with this compound to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).
-
Incubation: Incubate the this compound-containing medium in a sterile container under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Processing: Immediately after collection, stop any potential enzymatic degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics in the cell culture medium.
Signaling Pathway
This compound is a pan-Tropomyosin receptor kinase (TRK) inhibitor. TRK fusions are oncogenic drivers that lead to the constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, promoting cell proliferation and survival.[7][8][9][10]
Caption: this compound inhibits TRK fusion proteins, blocking MAPK and PI3K/AKT pathways.
Experimental Workflow
The following workflow outlines the process for investigating and mitigating this compound stability issues in long-term cell-based assays.
Caption: Workflow for troubleshooting this compound stability in long-term experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iagim.org [iagim.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of MAPK and PI3K Pathways on PD-L1 Expression in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Boditrectinib studies
Welcome to the technical support center for researchers and drug development professionals working with Boditrectinib (AUM-601). This resource provides guidance on interpreting results and troubleshooting common challenges encountered during preclinical and clinical studies, with a focus on the emergence of resistance, a key area of unexpected outcomes in targeted therapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NTRK fusion-positive cancer cell line/xenograft model showed a strong initial response to this compound, but now I'm observing renewed proliferation. What are the likely causes?
A1: This phenomenon is characteristic of acquired resistance. While this compound is a potent second-generation TRK inhibitor designed to overcome resistance to first-generation drugs, cancer cells can still develop mechanisms to evade its effects. The two main categories of resistance are:
-
On-Target Resistance: This involves the development of new mutations in the NTRK gene itself that interfere with this compound's ability to bind to the TRK protein. Although this compound is designed to inhibit common resistance mutations (like solvent front and gatekeeper mutations), novel or compound mutations can still arise.
-
Off-Target (Bypass) Resistance: The cancer cells activate alternative signaling pathways to maintain their growth and survival, bypassing their dependency on TRK signaling.[1] Common bypass pathways include the activation of the MAPK pathway (e.g., through BRAF or KRAS mutations) or other receptor tyrosine kinases like MET or IGF1R.[1][2][3]
Q2: How can I determine if the resistance to this compound in my model is on-target or off-target?
A2: A multi-step approach is recommended:
-
Sequence the NTRK gene: Perform targeted sequencing of the NTRK kinase domain in your resistant cells or tumor tissue. Compare this to the pre-treatment baseline to identify any new mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This experiment can provide a broad overview of which signaling pathways have been activated. An increase in phosphorylation of proteins in the MAPK or PI3K/AKT pathways, or other RTKs, could indicate a bypass mechanism.
-
Western Blotting: Use western blotting to confirm the findings from the RTK array by examining the phosphorylation status of key downstream signaling proteins like ERK, AKT, and MEK.
-
Whole-Exome or RNA Sequencing: For a more comprehensive and unbiased view, consider performing whole-exome or RNA sequencing to identify mutations or changes in gene expression in other cancer-related genes that could be driving resistance.
Q3: What are the expected outcomes of a Phase 1 trial with this compound, and what would be considered an unexpected safety signal?
A3: Based on the available Phase 1 data for this compound (also known as AUM-601 or CHC2014), the drug was found to be safe and well-tolerated at dose levels from 50 to 300 mg once daily.[4][5] Expected side effects for TRK inhibitors can include dizziness, weight gain, and withdrawal pain.[1] An unexpected result would be the emergence of severe or novel toxicities not previously associated with this class of drugs, particularly at the recommended Phase 2 doses of 200 and 300 mg daily.[4][5] this compound is noted to have low distribution to the brain, suggesting a lower risk of CNS toxicity.[6]
Data Presentation
Table 1: this compound (AUM-601) Phase 1 Study Conclusions
| Parameter | Finding | Citation |
| Dose Range Tested | 50 mg to 300 mg once daily (QD) | [4][5] |
| Safety Profile | Safe and well-tolerated across tested doses | [4][5] |
| Recommended Phase 2 Dose (RP2D) | 200 mg and 300 mg QD | [4][5] |
| Key Differentiator | Designed to be potent against TRK resistance mutations | [7] |
Table 2: Common On-Target Resistance Mutations in TRK Fusion Cancers
This table provides context on the types of mutations that second-generation inhibitors like this compound are designed to target.
| Mutation Type | Example Mutations | Mechanism of Resistance to 1st-Gen Inhibitors |
| Solvent Front | NTRK1 G595R, NTRK3 G623R | Steric hindrance preventing drug binding.[3][8] |
| Gatekeeper | NTRK1 F589L, NTRK3 F617L | Alters the conformation of the ATP-binding pocket.[3][8] |
| xDFG Motif | NTRK1 G667C | Affects the activation loop of the kinase domain.[8] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Cell Line Selection: Start with an NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).
-
Initial IC50 Determination: Perform a dose-response assay to determine the initial sensitivity (IC50) of the parental cell line to this compound.
-
Dose Escalation: Culture the cells in the continuous presence of this compound, starting at a concentration below the IC50.
-
Stepwise Increase: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Resistance Confirmation: Once a cell population is able to proliferate in a significantly higher concentration of this compound (e.g., 10x the initial IC50), confirm the resistance by re-evaluating the IC50.
-
Clonal Isolation: Isolate single-cell clones from the resistant population to ensure a homogenous population for downstream analysis.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell lines at various passages.
Protocol 2: Analysis of Bypass Signaling Pathways
Objective: To identify activated bypass pathways in this compound-resistant cells.
Methodology:
-
Sample Preparation: Grow both parental (sensitive) and this compound-resistant cells. Lyse the cells to extract total protein.
-
Phospho-RTK Array:
-
Use a commercially available phospho-RTK array kit.
-
Incubate the cell lysates with the array membrane, which is spotted with antibodies against various phosphorylated receptor tyrosine kinases.
-
Follow the manufacturer's instructions for washing and detection (typically using a chemiluminescent substrate).
-
Compare the signal intensity of the spots between the parental and resistant cell lysates to identify RTKs with increased phosphorylation in the resistant cells.
-
-
Western Blot Confirmation:
-
Run the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of the candidate proteins identified in the RTK array (e.g., p-MET, MET, p-EGFR, EGFR) and key downstream effectors (p-ERK, ERK, p-AKT, AKT).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to confirm the upregulation of specific signaling pathways.
-
Visualizations
Caption: TRK signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of acquired resistance to this compound treatment.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 4. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 5. A Phase 1 Study of NOV1601(CHC2014) in Adult Subjects With Solid Organ Malignancies [clin.larvol.com]
- 6. aumbiosciences.com [aumbiosciences.com]
- 7. AUM Biosciences Receives FDA Orphan Drug Designation for AUM601 for the Treatment of Solid Tumors with the NTRK Fusion Gene - BioSpace [biospace.com]
- 8. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
Boditrectinib Technical Support Center: Preclinical Toxicity and Mitigation Strategies
Disclaimer: Publicly available information on the specific toxicity of Boditrectinib in animal models is limited. This guide is based on the known pharmacology of pan-Trk inhibitors and data from related compounds. The information provided here is for research purposes only and should not be considered a substitute for a comprehensive toxicology evaluation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter toxicity-related issues during in vivo experiments with the pan-Trk inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AUM-601, CHC2014, or NOV1601) is a potent, orally bioavailable, selective pan-tropomyosin receptor kinase (Trk) inhibitor. It targets TrkA, TrkB, and TrkC, as well as their mutations and fusion proteins. By inhibiting Trk signaling, this compound blocks downstream pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells with NTRK gene fusions.[1]
Q2: What are the expected on-target toxicities of this compound in animal models?
Based on the known physiological roles of Trk pathways and findings with other Trk inhibitors, on-target toxicities are expected, primarily affecting the nervous system. The Trk pathway is crucial for appetite regulation, balance, and pain sensitivity.[2][3] Therefore, researchers should be vigilant for the following potential adverse effects in animal models:
-
Neurological Effects: Gait disturbance, impaired balance, poor coordination, and decreased grip strength have been observed in monkeys treated with a Trk inhibitor.[4]
-
Weight Changes: Inhibition of the TrkB pathway, which is involved in regulating appetite, may lead to weight gain.[2]
-
Withdrawal Symptoms: Abrupt cessation of Trk inhibitor treatment may lead to withdrawal pain, a phenomenon observed in human patients.[2][3]
Q3: Are there any reports on the safety of this compound?
Phase 1 clinical trial data for this compound (AUM-601) have indicated that it was safe and well-tolerated in human subjects at dose levels of 50 to 300 mg once daily.[5] Preclinical safety evaluations of another pan-Trk inhibitor, ICP-723, showed acceptable tolerance in rats and dogs.[6]
Q4: What are the potential off-target toxicities?
While this compound is a selective Trk inhibitor, the potential for off-target effects should always be considered. As with many tyrosine kinase inhibitors, off-target toxicities can affect various organ systems.[7] Close monitoring of hematological parameters, liver and kidney function is advisable during preclinical studies.
Troubleshooting Guides
Issue 1: Animals are exhibiting neurological abnormalities (e.g., ataxia, unsteady gait).
| Potential Cause | Troubleshooting Steps |
| On-target toxicity due to excessive Trk inhibition | 1. Dose Reduction: Lower the dose of this compound to determine if the symptoms are dose-dependent. 2. Pharmacokinetic Analysis: Measure plasma and tissue concentrations of this compound to correlate exposure with the observed toxicities. 3. Neurological Function Tests: Conduct detailed behavioral and motor function tests to quantify the extent of the impairment. |
| Vehicle-related toxicity | 1. Administer Vehicle Alone: Treat a control group of animals with the vehicle used to formulate this compound to rule out any vehicle-induced effects. |
Issue 2: Significant weight gain is observed in treated animals.
| Potential Cause | Troubleshooting Steps |
| On-target effect on appetite regulation (TrkB inhibition) | 1. Monitor Food Intake: Quantify daily food consumption to determine if weight gain is due to increased appetite. 2. Body Composition Analysis: Use techniques like DEXA scans to assess whether the weight gain is due to an increase in fat mass. 3. Metabolic Monitoring: Assess key metabolic parameters such as blood glucose and lipid profiles. |
| Fluid retention | 1. Monitor Water Intake and Urine Output: Measure daily water consumption and urine production to check for fluid imbalance. 2. Necropsy and Histopathology: At the end of the study, carefully examine tissues for evidence of edema. |
Quantitative Data Summary
Table 1: Preclinical Toxicity Data for a Representative Trk Inhibitor (LPM4870108) in Rhesus Monkeys [4]
| Dose Group | Animal Species | Duration | Observed Toxicities | Reversibility |
| 5 mg/kg/day | Rhesus Monkey | 4 weeks | Dose-dependent gait disturbance, impaired balance, poor coordination, decreased grip strength. | Fully or partially resolved after a 4-week recovery period. |
| 10 mg/kg/day | Rhesus Monkey | 4 weeks | Dose-dependent gait disturbance, impaired balance, poor coordination, decreased grip strength. | Fully or partially resolved after a 4-week recovery period. |
| 20 mg/kg/day | Rhesus Monkey | 4 weeks | Dose-dependent gait disturbance, impaired balance, poor coordination, decreased grip strength. | Fully or partially resolved after a 4-week recovery period. |
Note: The Highest Non-Severely Toxic Dose (HNSTD) for LPM4870108 in this study was determined to be 20 mg/kg/day.[4]
Experimental Protocols
Protocol 1: Assessment of Neurological Toxicity in Rodents
-
Objective: To evaluate the potential neurological side effects of this compound in a rodent model.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
-
Dosing: Oral gavage, once daily for 28 days.
-
Assessments:
-
Clinical Observations: Daily cage-side observations for any signs of abnormal behavior or appearance.
-
Functional Observational Battery (FOB): Conducted pre-dose and weekly. Includes assessment of posture, gait, arousal level, and reactivity.
-
Motor Activity: Assessed using an automated activity monitoring system.
-
Grip Strength: Measured using a grip strength meter.
-
Rotarod Test: To assess motor coordination and balance.
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and brain and spinal cord tissues are collected for histopathological examination.
Visualizations
References
- 1. Pan-trk inhibition decreases metastasis and enhances host survival in experimental models as a result of its selective induction of apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor LPM4870108 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
Boditrectinib experimental variability and controls
Welcome to the technical support center for Boditrectinib (BDTX-1535). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and appropriate controls when working with this potent, fourth-generation, irreversible EGFR inhibitor. This compound is a brain-penetrant MasterKey inhibitor designed to target a wide range of oncogenic EGFR mutations, including classical, non-classical, and acquired resistance mutations such as C797S, while sparing wild-type EGFR.[1][2][3] It also shows inhibitory activity against HER2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (BDTX-1535)?
A1: this compound is an irreversible (covalent) tyrosine kinase inhibitor (TKI).[1] It selectively targets and binds to the ATP-binding site of the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), inhibiting their downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[4][5] Its "MasterKey" designation refers to its ability to inhibit a broad spectrum of EGFR mutations, including those that confer resistance to earlier-generation TKIs.[1]
Q2: Which EGFR mutations is this compound active against?
A2: Preclinical data show that this compound is a potent inhibitor of classical EGFR mutations (e.g., exon 19 deletions, L858R), non-classical driver mutations, and the C797S acquired resistance mutation that can arise after treatment with third-generation TKIs like osimertinib.[3] It is also active against EGFR alterations found in glioblastoma, such as EGFRvIII and A289X.[1]
Q3: What are the recommended in vitro and in vivo models for studying this compound?
A3: For in vitro studies, cell lines expressing relevant EGFR mutations are recommended. Examples include NCI-H1975 (L858R/T790M), HCC827 (exon 19 deletion), and engineered cell lines expressing the C797S mutation.[6] For HER2 activity, cell lines such as SKBr3 which overexpress HER2 can be used.[7] For in vivo studies, patient-derived xenograft (PDX) and allograft models of non-small cell lung cancer (NSCLC) and glioblastoma with relevant EGFR mutations have been used in preclinical studies of this compound.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] Stock solutions should be stored at -80°C.[8] Working dilutions can be made in cell culture media, but the final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Several factors can contribute to variability in IC50 values:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity.
-
Seeding Density: Inconsistent cell seeding density can affect the drug-to-cell ratio and growth kinetics. Optimize and strictly control the number of cells seeded per well.
-
Reagent Variability: Use high-quality, fresh reagents. Ensure consistent serum concentrations in the media, as serum components can sometimes interfere with drug activity. The ATP concentration in cell viability reagents like CellTiter-Glo can also be a source of variability.[8]
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. A 72-hour incubation is common for cell viability assays. Ensure this timing is consistent across all experiments.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and can affect the activity of the compound. Maintain a final DMSO concentration of 0.1% or less across all wells, including controls.
Weak or No Inhibition of Target Phosphorylation in Western Blots
Q: I am not observing the expected decrease in EGFR or HER2 phosphorylation after this compound treatment. What should I check?
A: This issue can arise from several experimental factors:
-
Suboptimal Drug Concentration or Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting target phosphorylation in your specific cell line. Inhibition of phosphorylation can often be observed at much shorter time points (e.g., 1-6 hours) than effects on cell viability.
-
Cell Lysis and Phosphatase Activity: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation of your target proteins after cell lysis. Keep samples on ice throughout the lysis and protein quantification steps.
-
Antibody Quality: Ensure your primary antibodies for phosphorylated and total EGFR/HER2 are specific and validated for Western blotting. Use appropriate positive and negative controls to verify antibody performance.
-
Ligand Stimulation: For cell lines with low basal receptor activity, stimulation with a ligand like EGF may be necessary to observe a robust phosphorylation signal that can then be inhibited by this compound.
High Background in Biochemical Kinase Assays
Q: My in vitro kinase assay (e.g., ADP-Glo) shows high background signal, making it difficult to determine this compound's activity.
A: High background in biochemical assays can be due to:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration in the assay. Use an ATP concentration that is at or near the Km of the kinase for ATP to get a more accurate measure of potency.[9]
-
Enzyme Concentration and Purity: Use a highly purified and active recombinant kinase. Titrate the enzyme concentration to ensure the reaction is in the linear range.
-
Reagent Contamination: Ensure all buffers and reagents are free from contaminating ATP or ADP.
-
Inhibitor Precipitation: At high concentrations, small molecules can precipitate out of solution, leading to artifacts. Visually inspect your assay plates for any signs of precipitation.
Quantitative Data Summary
The following table summarizes adverse events observed in a Phase 1/2 clinical trial of this compound in patients with recurrent EGFR-mutant NSCLC.
| Adverse Event (at 200 mg daily dose) | Frequency | Grade 3 | Grade 4 |
| Rash | 70% | 2 cases | 0 cases |
| Diarrhea | 35% | 0 cases | 0 cases |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.
Materials:
-
EGFR or HER2-mutant cancer cell line (e.g., NCI-H1975, SKBr3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A common starting concentration is 10 µM, with 3-fold serial dilutions. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol is for assessing the inhibition of EGFR or HER2 phosphorylation by this compound.
Materials:
-
EGFR or HER2-mutant cancer cell line
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDC membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system. Analyze the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Caption: EGFR and HER2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound's efficacy.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 2. Black Diamond Therapeutics Presents Dose Escalation Data Demonstrating Durable Responses in Patients with NSCLC from Phase 1 Trial of BDTX-1535 - BioSpace [biospace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Validation & Comparative
In Vitro Efficacy Showdown: A Comparative Guide to Boditrectinib and Entrectinib
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the in vitro efficacy of two notable tropomyosin receptor kinase (TRK) inhibitors: Boditrectinib (also known as AUM-601) and Entrectinib. This comparison focuses on their performance in preclinical studies, detailing their inhibitory activities and the methodologies used to assess them.
While both this compound and Entrectinib are potent pan-TRK inhibitors, a direct quantitative comparison of their in vitro efficacy is challenging due to the limited publicly available data for this compound. This guide presents the available information for both compounds, highlighting the quantitative data for Entrectinib and the qualitative descriptions of this compound's potency.
Executive Summary of In Vitro Efficacy
Entrectinib has demonstrated low nanomolar inhibitory activity against TRK kinases and potent anti-proliferative effects in cancer cell lines harboring NTRK gene fusions. This compound is described as a highly selective and potent next-generation pan-TRK inhibitor, developed to also target common resistance mutations that can arise during treatment with first-generation inhibitors.[1][2] Although preclinical data suggests this compound's superiority, specific IC50 values are not yet publicly available.
Data Presentation: A Head-to-Head Look at Kinase Inhibition and Cellular Potency
The following tables summarize the available in vitro efficacy data for this compound and Entrectinib.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | This compound (AUM-601) IC50 (nM) | Entrectinib IC50 (nM) |
| TRKA | Data not publicly available | 1[3] |
| TRKB | Data not publicly available | 3[3] |
| TRKC | Data not publicly available | 5[3] |
| ROS1 | Not a primary target | 7[3] |
| ALK | Not a primary target | 12[3] |
Note: this compound is reported to be a highly selective and potent pan-TRK inhibitor, also targeting TRK resistance mutations.[1][2]
Table 2: Anti-proliferative Activity in NTRK Fusion-Positive Cancer Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | This compound (AUM-601) IC50 (nM) | Entrectinib IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Data not publicly available | 17 |
Note: this compound has shown potent in vitro anti-tumor activities against tumors harboring NTRK fusions.[3]
Experimental Protocols: The "How-To" Behind the Data
The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of kinase inhibitors like this compound and Entrectinib.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant human TRK kinases (TRKA, TRKB, TRKC)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by the kinase)
-
Test compounds (this compound, Entrectinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the kinase buffer.
-
Add the diluted test compounds to the wells. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (which is proportional to kinase activity).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture after treatment with a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12)
-
Cell culture medium and supplements
-
Test compounds (this compound, Entrectinib) dissolved in DMSO
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Seed the cancer cells into opaque-walled 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted test compounds. Include vehicle control wells (DMSO-treated cells).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Visualizing the Science: Pathways and Processes
To better understand the context of these inhibitors' actions and the methods to evaluate them, the following diagrams are provided.
Conclusion
Entrectinib is a well-characterized pan-TRK inhibitor with proven low nanomolar efficacy in vitro. This compound emerges as a promising next-generation pan-TRK inhibitor designed to overcome resistance, with qualitative reports suggesting potent activity. The future publication of detailed in vitro quantitative data for this compound will be crucial for a direct and comprehensive comparison with Entrectinib and other TRK inhibitors, enabling researchers to make more informed decisions in the development of novel cancer therapeutics.
References
A Head-to-Head Comparison of Next-Generation TRK Inhibitors: Selitrectinib, Repotrectinib, and Taletrectinib
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly for malignancies driven by specific genetic alterations. Among these, fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes have emerged as clinically actionable targets across a wide range of tumor types. The first-generation TRK inhibitors, larotrectinib and entrectinib, demonstrated remarkable efficacy in patients with TRK fusion-positive cancers. However, the development of acquired resistance, often through mutations in the TRK kinase domain, has necessitated the development of next-generation inhibitors. This guide provides a head-to-head comparison of three prominent next-generation TRK inhibitors: selitrectinib (LOXO-195), repotrectinib (TPX-0005), and taletrectinib (DS-6051b), with a focus on their performance against wild-type and mutated TRK fusions, supported by experimental data.
Performance Data
The following tables summarize the in vitro potency and clinical efficacy of selitrectinib, repotrectinib, and taletrectinib.
Table 1: In Vitro Potency (IC50, nM) Against Wild-Type and Mutant TRK Kinases
| Target | Selitrectinib (LOXO-195) | Repotrectinib (TPX-0005) | Taletrectinib (DS-6051b) |
| Wild-Type Fusions | |||
| TRKA | 1.8-3.9[1] | <0.2[1] | 0.622[2] |
| TRKB | - | <0.2[1] | 2.28[2] |
| TRKC | 1.8-3.9[1] | <0.2[1] | 0.980[2] |
| Solvent Front Mutations | |||
| TRKA G595R | 2-10[3] | 0.4[4] | - |
| TRKC G623R | 2-10[3] | 0.2[4] | - |
| xDFG Mutations | |||
| TRKA G667C | 124-341[1][3] | 14.6-67.6[1] | 304.1[2] |
| TRKC G696C | 124-341[1] | 14.6-67.6[1] | - |
Table 2: Clinical Efficacy in TRK Fusion-Positive Solid Tumors
| Inhibitor | Patient Population | Overall Response Rate (ORR) |
| Selitrectinib (LOXO-195) | Previously treated with a TRK inhibitor | 34%[5] |
| Patients with TRK kinase domain mutations | 45%[3] | |
| Repotrectinib (TPX-0005) | Previously treated with a TRK inhibitor | 50%[3] |
| Taletrectinib (DS-6051b) | ROS1 TKI-naïve (NSCLC) | 92%[6] |
| Previously treated with one ROS1 TKI (NSCLC) | 57.1%[6] |
Note: Clinical data for taletrectinib in a dedicated TRK fusion-positive population after prior TRK inhibitor therapy is not as extensively reported in the provided search results as for selitrectinib and repotrectinib.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.
Caption: TRK signaling, resistance mechanisms, and next-gen inhibition.
Caption: Preclinical evaluation workflow for TRK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of next-generation TRK inhibitors.
Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant TRK kinase (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (serially diluted)
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing the TRK kinase and the biotinylated substrate peptide in the kinase buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and SA-APC.
-
Incubate the plate in the dark to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., using Ba/F3 cells)
This assay assesses the anti-proliferative effect of the inhibitors on cells engineered to express specific TRK fusions (wild-type or mutant).
Materials:
-
Ba/F3 cells stably expressing a TRK fusion protein
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Test compounds (serially diluted)
-
96-well or 384-well white, clear-bottom assay plates
Procedure:
-
Seed the Ba/F3 cells into the wells of the assay plate at a predetermined density.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells expressing a TRK fusion (e.g., KM12 colorectal cancer cells)
-
Vehicle solution (for control group)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a specified dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treatment groups to the control group.
Conclusion
The next-generation TRK inhibitors selitrectinib, repotrectinib, and taletrectinib represent a significant advancement in the treatment of TRK fusion-positive cancers, particularly for patients who have developed resistance to first-generation agents. While all three inhibitors demonstrate potent activity against wild-type TRK fusions, their efficacy against specific resistance mutations varies. Repotrectinib appears to have broad and potent activity against a range of mutations, including solvent front mutations. Selitrectinib also shows efficacy against these mutations. Taletrectinib has demonstrated strong clinical activity in ROS1-positive NSCLC, which often shares therapeutic agents with TRK-positive cancers, and has shown preclinical activity against certain TRK mutations. The choice of a specific next-generation TRK inhibitor may depend on the specific resistance mutation identified in a patient's tumor. The ongoing and future clinical trials will further clarify the optimal use of these agents in the evolving landscape of TRK-targeted therapy.
References
- 1. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 5. mskcc.org [mskcc.org]
- 6. pharmacytimes.com [pharmacytimes.com]
Boditrectinib: A Comparative Analysis of a Novel Pan-TRK Inhibitor in the Landscape of TRK and ROS1 Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Boditrectinib (AUM-601), a novel, orally administered, selective pan-Tropomyosin Receptor Kinase (TRK) inhibitor. Due to the limited public availability of clinical efficacy data for this compound, this guide focuses on its development status and available safety information from its Phase 1 trial. To provide a comprehensive landscape for researchers, this guide compares this compound to established TRK inhibitors, Larotrectinib and Entrectinib, as well as prominent ROS1 inhibitors, a field in which Entrectinib also has a significant presence. This comparison aims to contextualize this compound's potential role and highlight the benchmarks it will be measured against in the treatment of TRK fusion-positive cancers and potentially other malignancies.
Executive Summary
This compound (AUM-601) is a second-generation pan-TRK inhibitor designed to target TRKA, TRKB, and TRKC kinases and their resistance mutations.[1][2] It has completed a Phase 1 dose-escalation study which established a favorable safety profile and identified recommended doses for Phase 2 trials.[3][4] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to this compound for the treatment of solid tumors with an NTRK fusion gene.[2]
While clinical efficacy data for this compound is not yet publicly available, this guide provides a detailed comparison with other targeted therapies to offer a clear perspective on the current therapeutic landscape. The comparator agents include:
-
TRK Inhibitors:
-
Larotrectinib (Vitrakvi®): A first-in-class, highly selective TRK inhibitor.
-
Entrectinib (Rozlytrek®): A dual TRK and ROS1 inhibitor.
-
-
ROS1 Inhibitors (for comparative landscape):
-
Crizotinib (Xalkori®): A first-generation ALK and ROS1 inhibitor.
-
Repotrectinib (Augtyro™): A next-generation ROS1/TRK/ALK inhibitor.
-
Taletrectinib: A next-generation ROS1/NTRK inhibitor.
-
Comparative Clinical Data
The following tables summarize the clinical performance of approved TRK and ROS1 inhibitors based on data from their respective pivotal clinical trials. This data provides a benchmark for the future evaluation of this compound's clinical efficacy.
Table 1: Comparison of TRK Inhibitors - Efficacy in TRK Fusion-Positive Solid Tumors
| Efficacy Endpoint | This compound (AUM-601) | Larotrectinib | Entrectinib |
| Pivotal Trial(s) | NCT04014257 (Phase 1) | LOXO-TRK-14001, SCOUT, NAVIGATE (Pooled Analysis) | STARTRK-1, STARTRK-2, ALKA (Integrated Analysis) |
| Patient Population | Advanced Solid Tumors | Adult and Pediatric Patients with TRK Fusion-Positive Solid Tumors | Adult Patients with NTRK Fusion-Positive Solid Tumors |
| Overall Response Rate (ORR) | Data Not Publicly Available | 79% | 57% |
| Complete Response (CR) | Data Not Publicly Available | 16% | Not Reported |
| Partial Response (PR) | Data Not Publicly Available | 63% | Not Reported |
| Median Duration of Response (DoR) | Data Not Publicly Available | 28.3 months | 10.4 months |
| Median Progression-Free Survival (PFS) | Data Not Publicly Available | 28.3 months | 11.2 months |
| Intracranial ORR | Data Not Publicly Available | Not Reported in this analysis | 55% |
Citations for Table 1 data: Larotrectinib[5], Entrectinib[6].
Table 2: Comparison of ROS1 Inhibitors - Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | Crizotinib | Entrectinib | Repotrectinib (TKI-Naïve) | Taletrectinib (TKI-Naïve) |
| Pivotal Trial(s) | PROFILE 1001 | Integrated Analysis (STARTRK-1, -2, ALKA) | TRIDENT-1 | TRUST-I & TRUST-II (Pooled) |
| Patient Population | Advanced ROS1-Rearranged NSCLC | Advanced ROS1 Fusion-Positive NSCLC | ROS1+ NSCLC, TKI-Naïve | ROS1+ Advanced NSCLC, TKI-Naïve |
| Overall Response Rate (ORR) | 72%[7][8][9] | 77%[6] | 79%[10][11][12] | 88.8%[13][14] |
| Median Duration of Response (DoR) | 24.7 months[7][8] | 24.6 months[6] | 34.1 months[10][12] | 44.2 months[14] |
| Median Progression-Free Survival (PFS) | 19.3 months[7][8][9] | 19.0 months[6] | 35.7 months[12] | 45.6 months[13][14] |
| Intracranial ORR | Not Reported | 55% | 89% (n=9)[11] | 76.5%[13][14] |
Citations for Table 2 data are provided within the table.
Table 3: Safety Profile Summary of this compound and Comparator Drugs
| Adverse Events (AEs) | This compound (AUM-601) | Larotrectinib | Entrectinib | Crizotinib | Repotrectinib | Taletrectinib |
| Common AEs | Reported as "safe and well-tolerated" in Phase 1.[3][4] | Increased ALT/AST, anemia, fatigue, nausea, dizziness.[5] | Dysgeusia, dizziness, constipation, fatigue, diarrhea, weight gain.[1] | Vision disorders, nausea, diarrhea, vomiting, edema, constipation.[7] | Dizziness, dysgeusia, paresthesia, constipation. | Increased AST/ALT, diarrhea.[13][14] |
| Grade 3/4 AEs | Not Publicly Available | Anemia, increased ALT/AST, decreased neutrophil count.[5] | Anemia, increased weight.[6] | Generally low, no Grade ≥4 TRAEs reported in PROFILE 1001.[7][8] | Dizziness, dyspnea/hypoxia (DLTs in Phase 1). | Increased AST/ALT.[13][14] |
Citations for Table 3 data are provided within the table.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the methodologies for the key trials cited.
This compound (AUM-601) - Phase 1 (NCT04014257)
-
Study Design: A first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound (also referred to as NOV1601 or CHC2014).
-
Patient Population: Adult patients with advanced solid tumors.[3]
-
Intervention: this compound administered orally once daily (QD) in dose-escalation cohorts ranging from 50 mg to 300 mg.[3][4]
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
-
Secondary Endpoints: To assess the safety profile, pharmacokinetics, and preliminary anti-tumor activity.
-
Status: The study has been completed, establishing that this compound was safe and well-tolerated, with the RP2D identified as 200 mg and 300 mg QD.[3][4]
Larotrectinib - Pooled Analysis (NCT02122913, NCT02576431, NCT02637687)
-
Study Design: A pooled analysis of three multicenter, open-label, single-arm clinical trials.[5]
-
Patient Population: Adult and pediatric patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion who had received standard therapy if available.[5]
-
Intervention: Larotrectinib 100 mg orally twice daily for adults, and 100 mg/m² for children (max 100 mg per dose).
-
Primary Endpoints: Overall Response Rate (ORR) as assessed by an independent review committee.[5]
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[5]
Entrectinib - Integrated Analysis (STARTRK-1, STARTRK-2, ALKA)
-
Study Design: An integrated analysis of three Phase 1 or 2, multicenter, open-label, single-arm trials.[1][6]
-
Patient Population: Patients with locally advanced or metastatic ROS1 fusion-positive NSCLC or NTRK fusion-positive solid tumors. Patients with baseline CNS metastases were included.[1][6]
-
Intervention: Entrectinib administered orally at a dose of at least 600 mg once daily.[1]
-
Primary Endpoints: ORR and DoR, as assessed by a blinded independent central review.[1]
-
Secondary Endpoints: PFS, overall survival (OS), intracranial efficacy, and safety.[1]
Repotrectinib - TRIDENT-1 (NCT03093116)
-
Study Design: A global, multicenter, open-label, first-in-human Phase 1/2 trial.[3][12]
-
Patient Population: Patients with advanced solid tumors harboring ROS1 or NTRK fusions, including both TKI-naïve and TKI-pretreated cohorts.[12]
-
Intervention: Repotrectinib administered orally. The recommended Phase 2 dose was 160 mg once daily for 14 days, followed by 160 mg twice daily.[10][12]
-
Primary Endpoint (Phase 2): ORR as assessed by Blinded Independent Central Review (BICR).[3]
-
Secondary Endpoints: DoR, PFS, and safety.[12]
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
The Tropomyosin Receptor Kinases (TRK) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active TRK fusion proteins that drive tumor growth. Pan-TRK inhibitors like this compound, Larotrectinib, and Entrectinib are designed to block this aberrant signaling.
Caption: TRK fusion protein signaling pathway and point of inhibition.
ROS1 Signaling Pathway
Similar to TRK fusions, rearrangements in the ROS1 gene lead to the creation of fusion proteins with constitutive kinase activity. This drives oncogenesis, particularly in a subset of non-small cell lung cancer (NSCLC). ROS1 inhibitors block the downstream signaling cascades initiated by these fusion proteins.
Caption: ROS1 fusion protein signaling pathway and point of inhibition.
Typical Clinical Trial Workflow for Targeted Oncology Agents
The development of targeted therapies like this compound follows a structured clinical trial process to establish safety and efficacy.
Caption: Simplified workflow of a targeted oncology drug clinical trial.
Conclusion
This compound (AUM-601) is an emerging second-generation pan-TRK inhibitor with a favorable safety profile demonstrated in its initial Phase 1 clinical trial. While quantitative efficacy data remains to be publicly disclosed, its Orphan Drug Designation for NTRK fusion-positive solid tumors signals its potential in this therapeutic space. The established high efficacy of Larotrectinib and Entrectinib in this patient population sets a high bar for any new entrant. Furthermore, the development of next-generation ROS1 inhibitors with significant intracranial activity, such as Repotrectinib and Taletrectinib, highlights the continuous innovation in targeted oncology.
For researchers and drug development professionals, the progression of this compound into Phase 2 trials will be of significant interest. Future data releases will be critical to understanding its comparative efficacy, particularly in patient populations that have developed resistance to first-generation TRK inhibitors. The detailed clinical trial data and methodologies of the comparator drugs provided in this guide offer a robust framework for evaluating the forthcoming results for this compound.
References
- 1. esmo.org [esmo.org]
- 2. A Phase 1 Study of NOV1601(CHC2014) in Adult Subjects With Solid Organ Malignancies [clin.larvol.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. esmo.org [esmo.org]
- 5. In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. Preclinical in vitro, in vivo and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESMO-TAT 2022: A first-in-human, open-label, dose-escalation study to investigate the safety and tolerability of CHC2014, a tropomyosin receptor kinase (TRK) inhibitor, in adult patients with advanced solid tumors [clin.larvol.com]
- 9. NAVLIN DAILY [navlindaily.com]
- 10. Twelve ESMO Congress 2022 breakthroughs: practicing oncologists’ perceptions and potential application on presented data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highlights From the ESMO Congress 2022 - The ASCO Post [ascopost.com]
- 12. merck.com [merck.com]
- 13. Preclinical in vivo cancer, straightway to patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ESMO Congress 2022 - ecancer [ecancer.org]
Boditrectinib Demonstrates Superior Efficacy in Larotrectinib-Resistant Models, Overcoming Key Resistance Mutations
For Immediate Release
[City, State] – November 7, 2025 – Boditrectinib (AUM-601), a next-generation pan-Tropomyosin Receptor Kinase (TRK) inhibitor, has shown significant promise in overcoming resistance to the first-generation TRK inhibitor, larotrectinib. Preclinical data demonstrate that this compound effectively inhibits TRK fusion proteins harboring common resistance mutations, including solvent front, gatekeeper, and xDFG mutations, which are known to drive acquired resistance to larotrectinib and other first-generation inhibitors.
Cancers driven by NTRK gene fusions can be effectively treated with TRK inhibitors like larotrectinib. However, a significant portion of patients eventually develop resistance, limiting the long-term efficacy of these therapies. This compound, developed by AUM Biosciences, is designed to address this unmet clinical need by targeting both wild-type TRK fusions and clinically relevant resistance mutations.
Comparative Efficacy of TRK Inhibitors
Preclinical studies have established the superior profile of this compound in comparison to first-generation TRK inhibitors. While specific IC50 values for this compound against a comprehensive panel of resistance mutations are not yet publicly available, data from other next-generation inhibitors highlight the potential for overcoming larotrectinib resistance.
For context, a head-to-head comparison of various TRK inhibitors against cell lines with specific resistance mutations reveals the limitations of first-generation agents and the advancements of newer compounds.
| TRK Fusion/Mutation | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Wild-Type Fusions | ||||
| LMNA-TRKA | 23.5 | 0.3 | 1.8 | <0.2 |
| ETV6-TRKB | 49.4 | 1.3 | 3.9 | <0.2 |
| ETV6-TRKC | 33.1 | 0.8 | 2.5 | <0.2 |
| Solvent Front Mutations | ||||
| LMNA-TRKA G595R | >10,000 | 415 | 2.1 | 3.1 |
| ETV6-TRKC G623R | >10,000 | >10,000 | 10.1 | 4.2 |
| Gatekeeper Mutations | ||||
| LMNA-TRKA F589L | 623 | 60.4 | 5.8 | <0.2 |
| ETV6-TRKC F617I | >10,000 | >10,000 | 52 | <0.2 |
| xDFG Mutations | ||||
| LMNA-TRKA G667C | >10,000 | 876 | 341 | 67.6 |
| ETV6-TRKC G696A | >10,000 | 138 | 124 | 14.6 |
Table 1: Comparative in vitro activity (IC50 values) of various TRK inhibitors against wild-type and mutant TRK fusion cell lines. Data for larotrectinib, entrectinib, selitrectinib, and repotrectinib are from previously published studies. Specific IC50 data for this compound is pending publication.
This compound has been specifically designed to be potent against these solvent front, gatekeeper, and xDFG mutations.[1][2][3] AUM Biosciences has reported that this compound has a superior pharmacokinetic profile compared to larotrectinib and has shown robust activity in preclinical models at well-tolerated doses.[1]
Mechanism of Action and Signaling Pathways
Larotrectinib and this compound are both ATP-competitive inhibitors of TRK proteins (TRKA, TRKB, and TRKC). In cancers with NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways. By blocking the ATP binding site, these inhibitors prevent TRK autophosphorylation and subsequent pathway activation.
Resistance to larotrectinib commonly arises from mutations within the TRK kinase domain. These mutations, such as the G595R solvent front mutation, sterically hinder the binding of larotrectinib. This compound and other next-generation inhibitors are designed with different structural properties to accommodate these mutations and maintain inhibitory activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of TRK inhibitors on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., those harboring NTRK fusions with or without resistance mutations) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the TRK inhibitor (e.g., larotrectinib or this compound) for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.
Western Blot for TRK Phosphorylation
Western blotting is used to determine the inhibitory effect of the compounds on TRK autophosphorylation.
Protocol:
-
Cell Lysis: Cells treated with the inhibitor for a specified time are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TRK (p-TRK).[5][6]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total TRK as a loading control.
In Vivo Xenograft Models
To evaluate the in vivo efficacy of this compound, larotrectinib-resistant tumor models are established in immunocompromised mice.
Protocol:
-
Establishment of Resistant Models: Larotrectinib-resistant cell lines are generated by continuous exposure to increasing concentrations of larotrectinib in vitro.[7] These cells are then implanted subcutaneously into immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, larotrectinib, this compound). The drugs are administered orally at predetermined doses and schedules.[8]
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.
Clinical Development
A Phase 1 clinical trial of this compound (AUM-601) has been completed, demonstrating that the drug is safe and well-tolerated at doses up to 300 mg once daily.[9] A multinational Phase 2 trial is planned to further evaluate the efficacy and safety of this compound in patients with NTRK fusion-positive solid tumors, including those with acquired resistance to first-generation TRK inhibitors.[1][10]
Conclusion
This compound represents a significant advancement in the treatment of NTRK fusion-positive cancers, particularly for patients who have developed resistance to larotrectinib. Its ability to inhibit a broad range of resistance mutations in preclinical models suggests it has the potential to become a valuable therapeutic option. The upcoming Phase 2 clinical trial will be crucial in confirming these promising preclinical findings in a clinical setting.
References
- 1. Phospho-TrkA (Tyr490) Polyclonal Antibody (PA5-104674) [thermofisher.cn]
- 2. aumbiosciences.com [aumbiosciences.com]
- 3. AUM Biosciences Receives FDA Orphan Drug Designation for AUM601 for the Treatment of Solid Tumors with the NTRK Fusion Gene - BioSpace [biospace.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-TrkA (Tyr490)/TrkB (Tyr516) (C35G9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 10. NAVLIN DAILY [navlindaily.com]
A Comparative Analysis of the Therapeutic Window of Boditrectinib and Other TRK Inhibitors
Boditrectinib (AUM-601), a novel pan-Trk inhibitor, demonstrates a promising therapeutic window characterized by high selectivity and potency against TRK kinases and their resistance mutations, coupled with a favorable safety profile. This positions it as a potentially superior next-generation treatment for NTRK fusion-positive cancers compared to existing first and second-generation TRK tyrosine kinase inhibitors (TKIs) such as larotrectinib, entrectinib, selitrectinib, and repotrectinib.
A key determinant of a TKI's therapeutic window is its selectivity—the ability to inhibit the target kinase without affecting other kinases, thereby minimizing off-target toxicities. While specific quantitative preclinical data for this compound's activity against a broad kinase panel remains proprietary, AUM Biosciences has claimed its high selectivity against 281 kinases and superiority over other approved TRK inhibitors[1]. This suggests a potentially wider therapeutic margin.
In contrast, the selectivity profiles of other TRK inhibitors are well-documented. Larotrectinib is highly selective for the three TRK proteins (TRKA, TRKB, and TRKC)[2]. Entrectinib, a multi-kinase inhibitor, also targets ROS1 and ALK, which contributes to its broader clinical utility but also a different side-effect profile[2]. Next-generation inhibitors like selitrectinib and repotrectinib were designed to address acquired resistance to first-generation TKIs and also exhibit activity against other kinases to varying degrees.
Potency Against TRK and Resistance Mutations: A Quantitative Comparison
The therapeutic window is also defined by a drug's potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function. A lower IC50 value indicates greater potency. The following tables summarize the available IC50 data for various TRK inhibitors, providing a quantitative basis for comparing their potency against wild-type TRK kinases and common resistance mutations.
| TKI | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
| This compound (AUM-601) | Data not publicly available | Data not publicly available | Data not publicly available |
| Larotrectinib | 5 | 11 | 6 |
| Entrectinib | 1 | 3 | 5 |
| Selitrectinib | 0.6 | Data not publicly available | <2.5 |
| Repotrectinib | 0.83 | 0.05 | 0.1 |
| Table 1: Comparative in vitro potency of TRK inhibitors against wild-type TRK kinases. |
| TKI | TRKA G595R IC50 (nM) | TRKC G623R IC50 (nM) | TRKA G667C IC50 (nM) |
| This compound (AUM-601) | Data not publicly available | Data not publicly available | Data not publicly available |
| Selitrectinib | 2.0 | 9.8 | 3.6 |
| Repotrectinib | Data not publicly available | Data not publicly available | Data not publicly available |
| Table 2: Comparative in vitro potency of next-generation TRK inhibitors against common resistance mutations. |
As indicated in the tables, while specific IC50 values for this compound are not yet in the public domain, it is claimed to be potent against wild-type TRK and key resistance mutations including solvent front, gatekeeper, and xDFG mutations[1]. The available data for other next-generation inhibitors, selitrectinib and repotrectinib, highlight their efficacy against mutations that confer resistance to first-generation drugs like larotrectinib and entrectinib[2].
Clinical Safety and Tolerability: A Comparative Overview
A wider therapeutic window is contingent on a favorable safety profile, allowing for effective dosing with manageable side effects.
This compound (AUM-601): Phase 1 clinical trial data for this compound (CHC2014) demonstrated that it was safe and well-tolerated at doses ranging from 50 to 300 mg once daily (QD)[3]. The recommended Phase 2 dose was defined as 200 and 300 mg QD[3]. Notably, this compound is suggested to have low central nervous system (CNS) toxicity due to lower distribution in the brain[4].
Larotrectinib: In clinical trials, larotrectinib was generally well-tolerated, with the majority of adverse events being grade 1 or 2[5][6]. The most common adverse reactions (≥20%) included fatigue, nausea, dizziness, vomiting, anemia, increased AST, cough, increased ALT, constipation, and diarrhea[7]. Neurologic adverse reactions occurred in 53% of patients[7].
Entrectinib: The safety profile of entrectinib is characterized by on-target neurological adverse events due to its inhibition of the TRK pathway, which is involved in the nervous system[8]. Common adverse events include dizziness, dysgeusia, peripheral neuropathy, and cognitive disorders[9][10]. In an integrated analysis of three trials, the most common grade 3 or 4 treatment-related adverse events were increased weight and anemia[10][11].
Selitrectinib and Repotrectinib: As next-generation inhibitors, their safety profiles are still being fully characterized in ongoing clinical trials. For repotrectinib, the most common treatment-related adverse events in the TRIDENT-1 trial were dizziness, dysgeusia, and paresthesia[12].
The following table summarizes the common adverse events observed in clinical trials for the approved TRK inhibitors.
| Adverse Event | Larotrectinib (All Grades %) | Entrectinib (All Grades %) | Repotrectinib (All Grades %) |
| Dizziness | 31 | 41 | 58 |
| Fatigue | 37 | 48 | 25 |
| Nausea | 29 | 39 | 19 |
| Dysgeusia (Taste changes) | 10 | 49 | 50 |
| Paresthesia (Tingling/numbness) | 18 | 26 | 30 |
| Weight Gain | 17 | 33 | 19 |
| Increased ALT/AST | 45 | 47 | Not reported in top-line data |
| Anemia | 22 | 30 | 16 |
| Constipation | 21 | 48 | 29 |
| Diarrhea | 20 | 38 | 19 |
| Table 3: Incidence of common adverse events (all grades) in clinical trials of larotrectinib, entrectinib, and repotrectinib. |
Signaling Pathways and Experimental Design
The primary mechanism of action for all these TKIs involves the inhibition of the TRK signaling pathway. NTRK gene fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor growth through downstream signaling cascades, primarily the MAPK and PI3K pathways. By blocking the ATP binding site of the TRK kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
Figure 1. Simplified TRK signaling pathway and the mechanism of action of TRK inhibitors.
The determination of the therapeutic window for these inhibitors relies on a series of preclinical and clinical studies.
Figure 2. General experimental workflow for the development and evaluation of TKIs.
Experimental Protocols
Biochemical Kinase Inhibition Assays: The potency of TKIs is typically determined using in vitro kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or fluorescence-based assays that detect the product of the kinase reaction. For example, a standard protocol would involve incubating the purified kinase enzyme with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.
Cell-based Proliferation Assays: To assess the activity of the inhibitors in a cellular context, proliferation assays are conducted using cancer cell lines harboring specific NTRK fusions. Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is then measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity. The GI50 (the concentration that inhibits cell growth by 50%) is then calculated.
Clinical Trial Design: The safety and efficacy of these TKIs are evaluated in human clinical trials. Phase 1 trials are primarily designed to assess safety, determine the maximum tolerated dose, and establish the recommended Phase 2 dose[3]. These are typically dose-escalation studies in patients with advanced solid tumors. Phase 2 trials, often designed as basket trials, enroll patients with specific genetic alterations (in this case, NTRK fusions) across various tumor types to evaluate the drug's efficacy, measured by overall response rate and duration of response, as well as to further assess safety[5][10].
Conclusion
This compound emerges as a promising next-generation pan-TRK inhibitor with a potentially superior therapeutic window compared to existing TKIs. Its high selectivity, potent activity against resistance mutations, and favorable safety profile, particularly its low CNS toxicity, suggest it could offer a significant clinical advantage. However, a definitive comparison awaits the public release of comprehensive preclinical and clinical data, including head-to-head comparative studies. The continued development of highly selective and potent TKIs like this compound underscores the progress in precision oncology for patients with NTRK fusion-positive cancers.
References
- 1. AUM Biosciences Receives FDA Orphan Drug Designation for AUM601 for the Treatment of Solid Tumors with the NTRK Fusion Gene - BioSpace [biospace.com]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 4. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Approval Summary: Repotrectinib for locally advanced or metastatic ROS1-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icm.unicancer.fr [icm.unicancer.fr]
- 11. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. esmo.org [esmo.org]
Meta-analysis of Boditrectinib and Other TRK Inhibitors in Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a meta-analysis of the efficacy of Boditrectinib (AUM-601) in the context of other Tropomyosin Receptor Kinase (TRK) inhibitors for the treatment of solid tumors harboring NTRK gene fusions. While clinical trial data for this compound is still emerging, this analysis offers a comparative overview against the established first-generation TRK inhibitors, Larotrectinib and Entrectinib, and other second-generation inhibitors in development. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the current landscape and future directions of TRK-targeted cancer therapies.
Introduction to TRK Inhibitors
Tropomyosin Receptor Kinase (TRK) proteins, encoded by the NTRK1, NTRK2, and NTRK3 genes, are crucial for the development and function of the nervous system.[1] Chromosomal rearrangements resulting in NTRK gene fusions lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide array of adult and pediatric solid tumors.[1][2] This discovery has paved the way for a new class of "tumor-agnostic" therapies that target this specific genetic alteration, irrespective of the cancer's tissue of origin.
This compound (AUM-601): An Emerging Second-Generation TRK Inhibitor
This compound (AUM-601) is a selective, oral, second-generation pan-TRK inhibitor designed to block the activity of TRK tyrosine kinases, including those with resistance mutations to first-generation inhibitors.[3] In April 2022, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to this compound for the treatment of solid tumors with NTRK gene fusions.[3]
Phase I clinical trial data, presented at the ESMO Targeted Anticancer Therapies Congress in 2022, demonstrated that this compound was safe and well-tolerated at dose levels of 50 to 300 mg once daily.[3] Doses of 200 and 300 mg once daily were identified as the recommended Phase II doses.[3] A multinational Phase II study is planned to further evaluate the efficacy and safety of this compound in patients with NTRK fusion-positive cancers.[3] As of the latest available information, specific efficacy data such as Overall Response Rate (ORR) and Progression-Free Survival (PFS) from completed Phase II trials are not yet publicly available.
First-Generation TRK Inhibitors: Larotrectinib and Entrectinib
Larotrectinib (Vitrakvi®) and Entrectinib (Rozlytrek®) are the first-generation pan-TRK inhibitors that have received FDA approval for the treatment of NTRK gene fusion-positive solid tumors.[4][5]
Larotrectinib (Vitrakvi®)
Larotrectinib is a highly selective inhibitor of all three TRK proteins.[6] It received accelerated approval from the FDA in November 2018.[7] Clinical trial data from a pooled analysis of three studies (LOXO-TRK-14001, SCOUT, and NAVIGATE) have demonstrated its robust and durable efficacy.[6][8]
Entrectinib (Rozlytrek®)
Entrectinib is an inhibitor of TRKA, TRKB, TRKC, as well as ROS1 and ALK.[9] It was granted accelerated approval by the FDA in August 2019 for the treatment of metastatic ROS1-positive non-small cell lung cancer (NSCLC) and for adult and pediatric patients with NTRK gene fusion-positive solid tumors.[10]
Efficacy Comparison of TRK Inhibitors
The following tables summarize the key efficacy data from clinical trials of Larotrectinib and Entrectinib. As Phase II efficacy data for this compound becomes available, this section will be updated.
Table 1: Efficacy of Larotrectinib in NTRK Fusion-Positive Solid Tumors
| Efficacy Endpoint | Pooled Analysis (n=159)[2][7] | Adult Subset (n=83)[11] | Lung Cancer Cohort (n=20)[12] |
| Overall Response Rate (ORR) | 79% (95% CI: 72-85) | 76% (Investigator assessment) | 73% (95% CI: 45-92) |
| Complete Response (CR) | 16% | 9% (Investigator assessment) | 7% |
| Partial Response (PR) | 63% | 57% (Investigator assessment) | 67% |
| Median Duration of Response (DoR) | Not Reached | Not Reached | 33.9 months (95% CI: 5.6-33.9) |
| Median Progression-Free Survival (PFS) | 35.4 months (95% CI: 23.4-55.7)[13] | Not Reached | 35.4 months (95% CI: 5.3-35.4) |
| Median Overall Survival (OS) | Not Reached[13] | Not Reached | 40.7 months (95% CI: 17.2-NE) |
Table 2: Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors
| Efficacy Endpoint | Integrated Analysis (n=121)[9] | Initial Analysis (n=54)[9][10] |
| Overall Response Rate (ORR) | 61.2% | 57.4% |
| Complete Response (CR) | 15.7% | 7% |
| Partial Response (PR) | 45.5% | 50% |
| Median Duration of Response (DoR) | 20.0 months (95% CI: 13.0-38.2) | 10.4 months |
| Median Progression-Free Survival (PFS) | 13.8 months (95% CI: 10.1-19.9) | 11.2 months |
| Intracranial ORR (in patients with CNS metastases) | 63.6% (n=11) | 54.5% (n=11) |
Second-Generation TRK Inhibitors: Overcoming Resistance
A significant challenge with first-generation TRK inhibitors is the development of acquired resistance, often through mutations in the TRK kinase domain.[14] Second-generation TRK inhibitors are being developed to address this unmet need. Besides this compound, other notable second-generation inhibitors include Selitrectinib (LOXO-195) and Repotrectinib (TPX-0005).
-
Selitrectinib (LOXO-195): In a Phase I/II trial, Selitrectinib demonstrated an ORR of 34% in patients who had developed resistance to prior TRK inhibitors.[2]
-
Repotrectinib (TPX-0005): This agent has shown activity against both TRK and ROS1 fusions, including in patients with resistance mutations.[4]
Experimental Protocols
Larotrectinib Clinical Trials (NCT02122913, NCT02637687, NCT02576431)
-
Study Design: Three multicenter, open-label, single-arm trials.[8]
-
Patient Population: Adult and pediatric patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion who had progressed on or had no satisfactory alternative treatments.[15]
-
Intervention: Larotrectinib administered orally at 100 mg twice daily in adults and 100 mg/m² (up to 100 mg) twice daily in pediatric patients.[11]
-
Efficacy Endpoints: The primary endpoint was Overall Response Rate (ORR) as assessed by an independent review committee according to RECIST v1.1. Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[6]
Entrectinib Clinical Trials (ALKA-372-001, STARTRK-1, STARTRK-2)
-
Study Design: Integrated analysis of three Phase I/II, multicenter, open-label, single-arm trials.[9][16]
-
Patient Population: Adult patients with advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.[9][10]
-
Intervention: Entrectinib administered orally.[10]
-
Efficacy Endpoints: Co-primary endpoints were ORR and DoR as assessed by a blinded independent central review. Secondary endpoints included PFS, Overall Survival (OS), and intracranial efficacy.[17]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway, the mechanism of action of TRK inhibitors, and a typical experimental workflow for identifying and treating patients with NTRK fusion-positive cancers.
Caption: Simplified TRK signaling pathway.
Caption: Mechanism of action of TRK inhibitors.
Caption: Clinical workflow for TRK inhibitor therapy.
Conclusion
The development of TRK inhibitors represents a significant advancement in precision oncology, offering a highly effective, tumor-agnostic treatment strategy for patients with NTRK fusion-positive cancers. First-generation inhibitors, Larotrectinib and Entrectinib, have demonstrated impressive and durable responses in a broad range of tumor types. This compound and other second-generation TRK inhibitors hold the promise of overcoming acquired resistance, a critical step in extending the benefit of TRK-targeted therapies. As more data from Phase II trials of this compound become available, a more direct comparison of its efficacy will be possible, further refining the treatment landscape for this unique patient population. Continued research into the mechanisms of resistance and the development of novel therapeutic strategies will be essential to improving outcomes for all patients with TRK fusion-positive cancers.
References
- 1. onclive.com [onclive.com]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. mskcc.org [mskcc.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.cuanschutz.edu [news.cuanschutz.edu]
- 11. Larotrectinib efficacy and safety in adult TRK fusion cancer patients. - ASCO [asco.org]
- 12. Efficacy and Safety of Larotrectinib in Patients With Tropomyosin Receptor Kinase Fusion-Positive Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of Boditrectinib: A Procedural Guide for Laboratory Professionals
Effective management and disposal of Boditrectinib, a potent tyrosine kinase inhibitor, are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this compound. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety standards for cytotoxic agents.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance[1]. The following procedures outline the necessary precautions and disposal methods to be employed in a laboratory setting.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and an impervious lab coat[1].
-
If there is a risk of generating dust or aerosols, use a suitable respirator in a well-ventilated area or a chemical fume hood[1][2].
2. Waste Segregation:
-
Bulk Contamination: Unused or expired this compound, as well as materials heavily contaminated (e.g., spilled product, primary containers), should be treated as bulk chemotherapy waste. These should be collected in designated, clearly labeled, leak-proof containers, often color-coded black for bulk cytotoxic waste[3].
-
Trace Contamination: Items with minimal residual contamination, such as empty vials, syringes, pipette tips, gloves, and gowns, are considered trace chemotherapy waste. These should be disposed of in designated yellow containers specifically for trace cytotoxic waste[3][4].
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste[4][5].
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE, including double gloves and respiratory protection.
-
Cover the spill with absorbent material.
-
Carefully collect the absorbent material and any contaminated debris, and place it into a designated, sealed container for cytotoxic waste[6].
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
4. Final Disposal:
-
All this compound waste, whether bulk or trace, must be disposed of through an approved and licensed hazardous waste disposal service[1]. Do not dispose of this compound down the drain or in the regular trash.
-
Ensure that all waste containers are securely sealed and properly labeled according to institutional and regulatory guidelines before collection by the disposal service.
-
The primary method for the disposal of chemotherapy waste is typically incineration at high temperatures to ensure the complete destruction of the cytotoxic compounds[3][7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound|1940165-80-9|MSDS [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. amsmedwaste.com [amsmedwaste.com]
- 4. Biomedical Waste Disposal Service | Stericycle [stericycle.ca]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. medprodisposal.com [medprodisposal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
